Chitin synthase inhibitor 4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15FN4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-fluoropyrimidin-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C20H15FN4O/c21-18-19(25-11-5-8-14-6-1-3-9-16(14)25)23-13-24-20(18)26-17-10-4-2-7-15(17)12-22/h1-4,6-7,9-10,13H,5,8,11H2 |
InChI Key |
NBUUFZOGDLIBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)OC4=CC=CC=C4C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
Chitin Synthase Inhibitor 4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection.[1] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of novel antifungal agents. Chitin Synthase Inhibitor 4 (also known as compound 4fh) has emerged as a promising small molecule with potent fungicidal effects. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action
This compound acts by directly inhibiting the activity of chitin synthase enzymes, which are responsible for the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[2] This inhibition disrupts the synthesis of chitin, leading to a compromised cell wall integrity. The consequences for the fungal cell include abnormal hyphal growth, degradation of the cell wall, plasmolysis, and ultimately, cell death.[2] While the direct inhibitory effect on chitin synthase has been demonstrated, the precise molecular mechanism, including the mode of inhibition (e.g., competitive, non-competitive) and the specific chitin synthase isoenzymes targeted, remains to be fully elucidated. Fungi possess multiple chitin synthase isoenzymes, each with distinct physiological roles, and identifying the specific target(s) of Inhibitor 4 is a critical area for future research.[3]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
| Fungal Species | Assay Type | Value | Units | Reference |
| Valsa mali | Antifungal Activity (EC50) | 0.71 | µg/mL | [2] |
| Sclerotinia sclerotiorum | Antifungal Activity (EC50) | 2.47 | µg/mL | [2] |
Table 1: In vitro antifungal activity of this compound.
| Fungal Species | Enzyme Preparation | Inhibitor Concentration | % Inhibition | Reference |
| Sclerotinia sclerotiorum | Crude Chitin Synthase | 50 | 68.08 | [2] |
Table 2: In vitro inhibition of chitin synthase activity by this compound.
Signaling Pathways
The synthesis of chitin in fungi is a tightly regulated process, influenced by various signaling pathways that respond to environmental cues and cellular stress. Key pathways include the Protein Kinase C (PKC) cell integrity pathway and the High Osmolarity Glycerol (HOG) MAP kinase cascade.[1][4] These pathways ultimately regulate the expression and activity of chitin synthase genes. While there is currently no direct evidence linking this compound to the modulation of these signaling pathways, understanding this regulatory network is crucial for contextualizing its mechanism of action and potential downstream effects.
Experimental Protocols
The following provides a generalized methodology for a non-radioactive, high-throughput assay for chitin synthase activity, which can be adapted for the evaluation of inhibitors like this compound. This protocol is based on the principle of detecting the synthesized chitin product using a specific binding protein conjugated to a reporter enzyme.[5]
Preparation of Crude Enzyme Extract from Sclerotinia sclerotiorum
-
Fungal Culture: Grow Sclerotinia sclerotiorum in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25°C with shaking for 48-72 hours.
-
Harvesting Mycelia: Collect the mycelia by filtration or centrifugation.
-
Cell Lysis: Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and then disrupt the cells. This can be achieved by grinding with liquid nitrogen, sonication, or using a bead beater.
-
Centrifugation: Centrifuge the cell lysate to pellet cell debris. The supernatant, containing the crude enzyme extract, should be collected and can be used immediately or stored at -80°C.
Chitin Synthase Activity Assay
-
Plate Coating: Coat the wells of a microtiter plate with a chitin-binding protein, such as Wheat Germ Agglutinin (WGA).
-
Reaction Mixture: Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary co-factors (e.g., MgCl2) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Reaction: Add the crude enzyme extract and the test inhibitor (this compound, dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture in the coated wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period to allow for chitin synthesis.
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add a solution of WGA conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP).
-
Incubate to allow the WGA-HRP to bind to the newly synthesized chitin.
-
Wash the wells again to remove unbound WGA-HRP.
-
Add the appropriate substrate for the reporter enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.
-
-
Data Analysis: The amount of chitin synthesized is proportional to the measured signal. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Conclusion and Future Directions
This compound demonstrates significant potential as an antifungal agent by targeting the essential process of chitin synthesis. The available data confirms its inhibitory effect on chitin synthase and its potent activity against phytopathogenic fungi. However, a detailed understanding of its mechanism of action requires further investigation. Key areas for future research include:
-
Kinetic Analysis: Determining the mode of inhibition (competitive, non-competitive, or uncompetitive) will provide crucial insights into how Inhibitor 4 interacts with the chitin synthase enzyme.
-
Target Identification: Identifying the specific chitin synthase isoenzyme(s) that are most potently inhibited by this compound is essential for understanding its spectrum of activity and for rational drug design.
-
Structural Biology: Elucidating the crystal structure of a target chitin synthase in complex with Inhibitor 4 would provide a detailed atomic-level understanding of their interaction and pave the way for structure-based drug optimization.
-
Signaling Pathway Interactions: Investigating the potential effects of Inhibitor 4 on the upstream signaling pathways that regulate chitin synthesis could reveal additional mechanisms of action and potential synergistic targets.
Addressing these research questions will not only provide a more complete picture of the mechanism of action of this compound but also contribute to the broader effort of developing novel and effective antifungal therapies.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech.journalspub.info [biotech.journalspub.info]
- 3. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Chitin Synthase Inhibitor 4 (Compound 4fh): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin synthase inhibitor 4, commonly referred to as compound 4fh, is a novel synthetic molecule identified as a potent inhibitor of chitin synthase (CHS). As a 1,2,3,4-tetrahydroquinoline derivative incorporating a pyrimidine ether scaffold, 4fh has demonstrated significant in vitro and in vivo antifungal activity, particularly against agronomically important fungal pathogens. Its mechanism of action, targeting the fungal cell wall biosynthesis pathway, presents it as a promising candidate for the development of new-generation fungicides. This technical guide provides a comprehensive overview of the available data on compound 4fh, including its chemical properties, biological activity, and the experimental methodologies used for its characterization.
Introduction
The increasing prevalence of fungal resistance to existing antimicrobial agents necessitates the discovery and development of novel antifungal compounds with unique mechanisms of action. Chitin, an essential structural component of the fungal cell wall, is synthesized by the enzyme chitin synthase. As this enzyme is absent in plants and vertebrates, it represents an attractive and selective target for antifungal drug discovery. Compound 4fh has emerged from synthetic chemistry efforts as a potent inhibitor of this enzyme, exhibiting promising fungicidal properties. This document serves as a technical resource for researchers and professionals engaged in the fields of mycology, agrochemicals, and drug development, providing detailed information on the characteristics and experimental evaluation of compound 4fh.
Chemical and Physical Properties
Compound 4fh is a synthetic organic molecule with the following identifiers:
-
Systematic Name: (A more formal chemical name would be derived from the full structure, which is not available in the provided search results)
-
Molecular Formula: C₂₀H₁₅FN₄O
-
Molecular Weight: 346.36 g/mol
Biological Activity and Quantitative Data
Compound 4fh has been evaluated for its inhibitory effect on chitin synthase and its antifungal activity against various fungal species. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Antifungal Activity of Compound 4fh
| Fungal Species | EC₅₀ (μg/mL) | Inhibition Rate at 50 μg/mL |
| Valsa mali | 0.71[1][4][5][6] | 90.3%[1] |
| Sclerotinia sclerotiorum | 2.47[1][4][5][6] | 88.7%[1] |
Table 2: Chitin Synthase Inhibition
| Compound | Concentration | Inhibition Rate |
| Compound 4fh | 50 μM | 68.08% [1][4][5][6] |
| Polyoxin D (Control) | 50 μM | 63.84%[1][4][5][6] |
Mechanism of Action
The primary mechanism of action of compound 4fh is the inhibition of chitin synthase. By targeting this enzyme, 4fh disrupts the synthesis of chitin, a critical component of the fungal cell wall. This disruption leads to a cascade of detrimental effects on the fungal cell, including:
-
Abnormal hyphal growth and morphology.
-
Decreased intracellular content.
-
Cell wall degradation.
-
Plasmolysis.[1]
Molecular docking studies have suggested that the binding of 4fh to chitin synthase is stabilized by conventional hydrogen bonds.[4][5][6]
Figure 1: Mechanism of action of compound 4fh on fungal cell wall synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of compound 4fh.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol is adapted for determining the efficacy of antifungal compounds against filamentous fungi like Valsa mali and Sclerotinia sclerotiorum.
-
Preparation of Test Compound: Dissolve compound 4fh in a minimal amount of a suitable solvent (e.g., DMSO). Prepare a stock solution.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 50-60°C.
-
Incorporation of Compound: Add appropriate volumes of the stock solution of compound 4fh to the molten PDA to achieve the desired final concentrations (e.g., serial dilutions). Ensure the final solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
-
Plating: Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Chitin Synthase Inhibition Assay
This assay measures the direct inhibitory effect of compound 4fh on the activity of chitin synthase.
-
Enzyme Preparation:
-
Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain sufficient mycelia.
-
Harvest the mycelia by centrifugation and wash with a suitable buffer.
-
Disrupt the fungal cells to release the intracellular contents, including the membrane-bound chitin synthase. This can be achieved by methods such as grinding in liquid nitrogen or sonication.
-
Prepare a crude enzyme extract by centrifuging the cell lysate to pellet cell debris. The supernatant or a specific membrane fraction can be used as the source of chitin synthase.
-
-
Assay Reaction:
-
The assay is typically performed in a microplate format.
-
To each well, add the following components in a suitable buffer (e.g., Tris-HCl, pH 7.5):
-
The enzyme preparation.
-
The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
A divalent cation, such as Mg²⁺ or Mn²⁺, which is often required for enzyme activity.
-
Compound 4fh at various concentrations (or a solvent control).
-
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Detection of Chitin Synthesis: The product of the reaction, chitin, is an insoluble polymer. Its formation can be quantified using various methods, such as:
-
Radiolabeling: Use of radiolabeled UDP-[\¹⁴C]GlcNAc and measuring the incorporation of radioactivity into the insoluble chitin pellet after stopping the reaction and washing.
-
Enzyme-Linked Sorbent Assay (ELSA): The newly synthesized chitin can be captured on a microplate pre-coated with a chitin-binding protein, such as Wheat Germ Agglutinin (WGA). The captured chitin is then detected using a labeled probe.
-
-
Data Analysis:
-
Determine the amount of chitin synthesized in the presence of different concentrations of compound 4fh relative to the control.
-
Calculate the percentage of inhibition for each concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the inhibition percentage against the inhibitor concentration.
-
Experimental and Logical Workflows
The discovery and characterization of a novel antifungal agent like compound 4fh typically follow a structured workflow.
Figure 2: A logical workflow for the discovery and evaluation of compound 4fh.
Conclusion and Future Directions
This compound (compound 4fh) represents a significant advancement in the search for novel antifungal agents. Its potent and selective inhibition of chitin synthase, coupled with its demonstrated efficacy against key plant pathogenic fungi, underscores its potential for agricultural applications. The data presented in this guide provide a solid foundation for further research and development.
Future studies should focus on:
-
Elucidating the precise binding mode of 4fh to chitin synthase through co-crystallization studies.
-
Expanding the evaluation of its antifungal spectrum to include other clinically and agriculturally relevant fungi.
-
Conducting comprehensive in vivo efficacy and safety studies to assess its potential as a commercial fungicide.
-
Investigating the potential for resistance development and the mechanisms that might underlie it.
The continued investigation of compound 4fh and its analogs will be crucial in the ongoing effort to combat fungal diseases and overcome the challenges of drug resistance.
References
- 1. excenen.com [excenen.com]
- 2. glpbio.com [glpbio.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Chitin Synthase Inhibitor 4 (Compound 4fh)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of novel antifungal and insecticidal agents, as it is absent in vertebrates. Chitin synthase, the enzyme responsible for chitin polymerization, is a key focus for targeted inhibition. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Chitin Synthase Inhibitor 4, also known as compound 4fh. This potent inhibitor has demonstrated significant efficacy against various fungal pathogens. This document details the quantitative data, experimental protocols, and underlying mechanisms of action of this promising compound.
Introduction
The rise of fungal infections and the increasing resistance to existing antifungal therapies necessitate the exploration of new therapeutic targets and molecules. Chitin biosynthesis is a critical pathway for fungal viability, making its inhibition a compelling strategy for antifungal drug discovery. This compound (4fh) has emerged as a promising lead compound with potent inhibitory effects on chitin synthase, leading to significant antifungal activity. This guide serves as a technical resource for researchers engaged in the development of novel antifungal agents.
Quantitative Data Presentation
The biological activity of this compound (4fh) has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Antifungal Activity of this compound (4fh) [1]
| Fungal Species | EC50 (µg/mL) | Inhibition Rate at 50 µg/mL (%) |
| Valsa mali | 0.71 | 90.3 |
| Sclerotinia sclerotiorum | 2.47 | 88.7 |
Table 2: Chitin Synthase Inhibition Data for Compound 4fh [1]
| Compound | Concentration (µM) | Incubation Time (h) | Inhibition Rate (%) |
| This compound (4fh) | 50 | 3 | 68.08 |
| Polyoxin D (Control) | 50 | 3 | 63.84 |
Mechanism of Action
This compound (4fh) exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains, which are crucial for the integrity of the fungal cell wall. By inhibiting this process, compound 4fh disrupts cell wall formation, leading to abnormal hyphal growth, cell content leakage, and ultimately, fungal cell death.[1]
Signaling Pathway of Chitin Synthesis Inhibition
The following diagram illustrates the mechanism of action of this compound.
References
In-Depth Technical Guide on the Biological Activity of Chitin Synthase Inhibitor 4 (Compound 4fh)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Chitin synthase inhibitor 4, also identified as compound 4fh. The document details its antifungal efficacy, mechanism of action, and summarizes key quantitative data. It also outlines the experimental methodologies for the cited biological assays and provides visual representations of relevant pathways and workflows.
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall and insect exoskeletons, is absent in vertebrates and plants. This makes its biosynthetic pathway, particularly the enzyme chitin synthase (CHS), an attractive and specific target for the development of novel fungicides and insecticides. This compound (compound 4fh) has emerged as a potent inhibitor of this enzyme, demonstrating significant fungicidal activity against a range of plant pathogenic fungi. This guide consolidates the available scientific data on compound 4fh to support further research and development in the field of antifungal drug discovery.
Quantitative Biological Activity Data
The biological activity of this compound (compound 4fh) has been quantified against several fungal pathogens and the target enzyme, chitin synthase. The data is summarized in the tables below for clear comparison.
Table 1: Antifungal Activity of this compound (4fh)
| Fungal Species | EC₅₀ (µg/mL) | Inhibition Rate (%) at 50 µg/mL |
| Valsa mali | 0.71[1] | 90.3[1] |
| Sclerotinia sclerotiorum | 2.47[1] | 88.7[1] |
Table 2: Enzyme Inhibition Data for this compound (4fh)
| Target Enzyme | Concentration | Inhibition Rate (%) | Comparison (Polyoxin D) |
| Chitin Synthase | 50 µM | 68.08[1] | 63.84% at 50 µM[1] |
Mechanism of Action and Biological Effects
This compound exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, a critical component for the structural integrity of the fungal cell wall. The consequences of this inhibition are severe for the fungus, leading to a cascade of morphological and cellular damages.
At a concentration of 1 µg/mL, the inhibitor has been observed to:
-
Block Hyphal Growth: Prevents the normal elongation and development of fungal hyphae.[1]
-
Induce Abnormal Growth: Causes morphological deformities in the fungal structure.[1]
-
Decrease Cellular Content: Leads to a reduction in the internal components of the fungal cells.[1]
-
Promote Cell Wall Degradation and Plasmolysis: Weakens the cell wall, making the cell susceptible to osmotic stress and eventual rupture.[1]
These effects collectively contribute to the potent fungicidal activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information and standard practices in the field.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against pathogenic fungi.
General Protocol (Mycelial Growth Rate Method):
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the inhibitor from the stock solution.
-
Plate Preparation: Incorporate the different concentrations of the inhibitor into the molten PDA medium and pour into Petri dishes. A control plate with the solvent alone should also be prepared.
-
Inoculation: Place a mycelial plug of the test fungus (e.g., Valsa mali or Sclerotinia sclerotiorum) at the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period, allowing for mycelial growth in the control plate to nearly cover the plate.
-
Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration. The EC₅₀ value is then determined by probit analysis of the inhibition data.
Chitin Synthase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the activity of the chitin synthase enzyme.
Protocol:
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from the target fungus (e.g., Sclerotinia sclerotiorum).
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the prepared enzyme extract.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixture. A control reaction without the inhibitor is also run.
-
Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period (e.g., 3 hours).[1]
-
Quantification of Chitin Synthesis: The amount of synthesized chitin is quantified. This can be done using various methods, such as a colorimetric assay involving the binding of a dye to the newly formed chitin.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the control.
In Vivo Protective and Curative Efficacy Assay
Objective: To evaluate the protective (prophylactic) and curative (therapeutic) effects of this compound against fungal infection on a host plant.
General Protocol (Detached Leaf Assay):
-
Plant Material: Use healthy, detached leaves from a susceptible host plant (e.g., rapeseed leaves for Sclerotinia sclerotiorum).
-
Protective Assay:
-
Apply a solution of this compound (e.g., at 50 µg/mL) to the surface of the leaves.[1]
-
After a set period (e.g., 24 hours), inoculate the treated leaves with a mycelial plug of the pathogen.
-
-
Curative Assay:
-
Inoculate the leaves with a mycelial plug of the pathogen.
-
After a set period of infection (e.g., 24 hours), apply a solution of this compound to the infected area.
-
-
Control Groups: Include a positive control (inoculated, untreated) and a negative control (uninoculated, untreated).
-
Incubation: Place the leaves in a humid chamber at an appropriate temperature to allow for disease development.
-
Assessment: After a few days, measure the lesion diameter on the leaves for all treatment groups.
-
Efficacy Calculation: Calculate the percentage of disease control for both protective and curative treatments relative to the positive control.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to the biological activity of this compound.
References
Chitin Synthase Inhibitor 4: A Technical Guide for Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential structural component of fungal cell walls, presents a highly selective target for the development of novel agricultural fungicides. Its absence in plants and vertebrates offers a pathway for creating targeted therapies with minimal off-target effects. Chitin synthase, the enzyme responsible for chitin polymerization, is a key focus for inhibitor development. This technical guide provides an in-depth overview of Chitin Synthase Inhibitor 4 (compound 4fh), a promising candidate for a new generation of agricultural fungicides. The document details its mechanism of action, summarizes its antifungal efficacy, and provides comprehensive experimental protocols for its evaluation. Furthermore, it visualizes the key signaling pathways involved in fungal chitin synthesis and outlines experimental workflows, offering a valuable resource for researchers in the field.
Introduction to Chitin Synthase as a Fungicidal Target
The fungal cell wall is a dynamic structure crucial for maintaining cell integrity, morphogenesis, and interaction with the environment. It is primarily composed of polysaccharides, with chitin being a fundamental polymer of β-(1,4)-linked N-acetylglucosamine. The enzymes responsible for the synthesis of chitin are known as chitin synthases (CHS).[1] Because chitin is absent in plants and mammals, CHS represents an attractive and "green" target for the development of selective fungicides.[1][2][3] Inhibition of CHS disrupts the fungal cell wall integrity, leading to abnormal hyphal growth, decreased cell content, cell wall degradation, plasmolysis, and ultimately, fungal cell death.[4] Several naturally derived CHS inhibitors, such as polyoxins and nikkomycins, have demonstrated the potential of this target class.[2][5]
This compound (Compound 4fh)
This compound (CSI4), also known as compound 4fh, is a novel synthetic molecule identified for its potent inhibitory activity against chitin synthase and its broad-spectrum fungicidal effects.[4]
Chemical Structure:
-
IUPAC Name: 2-{[5-fluoro-6-(1,2,3,4-tetrahydroquinolin-1-yl)pyrimidin-4-yl]oxy}benzonitrile
-
CAS Number: 2755847-31-3
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other notable chitin synthase inhibitors against various plant pathogenic fungi.
Table 1: In Vitro Efficacy of this compound (Compound 4fh)
| Fungal Species | EC₅₀ (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| Valsa mali | 0.71 | 90.3 | [4] |
| Sclerotinia sclerotiorum | 2.47 | 88.7 | [4] |
Table 2: In Vitro Chitin Synthase Inhibition
| Inhibitor | Concentration | Inhibition Rate (%) | Target Enzyme Source | Reference |
| This compound | 50 µM | 68.08 | Not Specified | [4] |
| Polyoxin D | 50 µM | 63.84 | Not Specified | [4] |
Table 3: Comparative In Vitro Efficacy (EC₅₀/IC₅₀) of Chitin Synthase Inhibitors
| Inhibitor | Fungal Species | EC₅₀/IC₅₀ (µg/mL or µM) | Reference |
| Polyoxin D | Alternaria alternata | 0.378 - 30.245 (ppm) | [6] |
| Polyoxin D | Botrytis cinerea | 0.59 - 5.8 (ppm) | [6] |
| Polyoxin D | Rhizoctonia solani | < 1.562 (ppm) | [6] |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 (µM) | [7] |
| Nikkomycin Z | Candida albicans (CaChs2) | 0.8 (µM) | [7] |
| Nikkomycin Z | Candida albicans (CaChs3) | 13 (µM) | [7] |
Table 4: In Vivo Efficacy of this compound against Sclerotinia sclerotiorum
| Treatment Concentration (µg/mL) | Protective Effect | Curative Effect | Phytotoxicity | Reference |
| 50 | Considerable | Considerable | No obvious phytotoxicity | [4] |
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol is adapted from a non-radioactive method for measuring chitin synthase activity.[6]
Materials:
-
Sclerotinia sclerotiorum mycelium
-
Potato Dextrose Broth (PDB)
-
Liquid nitrogen
-
Trypsin (80 µg/mL)
-
Soybean trypsin inhibitor (120 µg/mL)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
50 mM Tris-HCl buffer (pH 7.5)
-
Premixed solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
DMSO (as control)
-
Ultrapure water
-
Plate shaker
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Inoculate S. sclerotiorum mycelium into 250 mL of PDB and culture at 23°C for 36 hours.[6]
-
Collect fungal cells by centrifugation at 3000 x g for 10 minutes.[6]
-
Wash the harvested cells twice with ultrapure water.[6]
-
Disrupt the cells in liquid nitrogen.[6]
-
Digest the cell extract with 80 µg/mL trypsin at 30°C for 30 minutes.[6]
-
Terminate the reaction by adding 120 µg/mL soybean trypsin inhibitor. This solution serves as the crude enzyme extract.[6]
-
-
Assay:
-
Prepare serial dilutions of the test compound in 50 mM Tris-HCl buffer from a 10 mg/mL stock solution in DMSO.[6]
-
To each well of the WGA-coated 96-well plate, add:
-
Incubate the plate on a shaker at 30°C for 3 hours.[6]
-
After incubation, immediately wash the plate 6 times with ultrapure water to remove unbound reagents.[6]
-
Quantify the synthesized chitin, which is bound to the WGA-coated plate, using a suitable detection method (e.g., a peroxidase-conjugated WGA and subsequent colorimetric detection).
-
Calculate the inhibition rate relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the inhibition rate against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Antifungal Assay (Mycelial Growth Rate Method)
This protocol determines the effect of the inhibitor on the growth of fungal mycelium.[6]
Materials:
-
Potato Dextrose Agar (PDA)
-
Test compound dissolved in 10% acetone containing 0.1% Tween-80
-
Sterile petri dishes (90 mm)
-
Fungal culture of the target pathogen (e.g., S. sclerotiorum)
-
Sterile cork borer (6 mm)
-
Incubator (23°C)
-
Ruler or calipers
Procedure:
-
Prepare a stock solution of the test compound.
-
Add appropriate volumes of the stock solution to molten PDA (cooled to ~45-50°C) to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL).[6] Ensure the final concentration of the solvent is consistent across all plates, including the control.
-
For the blank control, add 1.0 mL of 10% acetone with 0.1% Tween-80 to 9.0 mL of sterilized and melted PDA.[6]
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 6 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at 23°C for 36-72 hours, or until the mycelium in the control plate has reached a significant portion of the plate diameter.[6]
-
Measure the diameter of the fungal colony in two perpendicular directions.[6]
-
Calculate the inhibition of growth using the following formula:
-
Inhibition of growth (%) = [(D_ck - D) / (D_ck - 6)] x 100[6]
-
Where D_ck is the average diameter of the colony in the control group, and D is the average diameter of the colony in the treatment group.
-
-
Determine the EC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
In Vivo Antifungal Assay (Curative and Protective Effects)
This protocol assesses the efficacy of the inhibitor in preventing (protective) and treating (curative) fungal infections on plant tissue.[8]
Materials:
-
Healthy, detached plant leaves (e.g., oilseed rape leaves for S. sclerotiorum)
-
Test compound solution (e.g., 50 µg/mL in 0.1% Tween-80)
-
Fungal mycelial plugs (5 mm) from an actively growing culture
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Incubator (25°C, high humidity)
Procedure:
-
Protective Assay:
-
Spray the plant leaves with the test compound solution until runoff. Control leaves are sprayed with a 0.1% Tween-80 solution.
-
Allow the leaves to air dry.
-
24 hours after treatment, place a 5 mm mycelial plug on the center of each leaf.[8]
-
Place the inoculated leaves in a humid chamber and incubate at 25°C for 3-5 days.[8]
-
-
Curative Assay:
-
Place a 5 mm mycelial plug on the center of each leaf.[8]
-
Incubate the leaves in a humid chamber at 25°C for 24 hours to allow infection to establish.[8]
-
After the initial incubation, spray the infected leaves with the test compound solution. Control leaves are sprayed with the vehicle solution.[8]
-
Return the leaves to the humid chamber and incubate for an additional 2-4 days.[8]
-
-
Assessment:
-
After the incubation period, measure the diameter of the lesion on each leaf.
-
Calculate the control efficacy using the following formula:
-
Control Efficacy (%) = [(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] x 100[8]
-
-
Signaling Pathways and Experimental Workflows
Fungal Chitin Synthesis Regulatory Pathways
The synthesis of chitin in fungi is a tightly regulated process, primarily controlled by the High Osmolarity Glycerol (HOG), Protein Kinase C (PKC), and Ca²⁺/calcineurin signaling pathways. These pathways ensure that chitin is deposited at the correct time and location during the cell cycle and in response to cell wall stress.[1]
Caption: Regulation of fungal chitin synthesis by HOG, PKC, and Calcineurin signaling pathways.
Mechanism of Action of Chitin Synthase Inhibitors
Chitin synthase inhibitors act by directly binding to the chitin synthase enzyme, preventing the polymerization of UDP-N-acetylglucosamine into chitin chains. This disruption of the cell wall can trigger compensatory responses through the aforementioned signaling pathways.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ppc.nwsuaf.edu.cn [ppc.nwsuaf.edu.cn]
The Role of Chitin Synthase Inhibitor 4 in Fungal Cell Wall Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall, a structure essential for viability and pathogenesis but absent in humans, represents a prime target for novel antifungal therapies. Chitin, a key structural polysaccharide of this barrier, is synthesized by the enzyme chitin synthase. Inhibition of this enzyme leads to a compromised cell wall, ultimately resulting in fungal cell death. This technical guide provides an in-depth analysis of Chitin Synthase Inhibitor 4 (CSI4), a promising fungicidal compound. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for its evaluation, and visualize the signaling pathways implicated in the cellular response to its activity. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and agricultural science.
Introduction to Fungal Cell Wall Synthesis and Chitin Synthase
The fungal cell wall is a dynamic and complex structure primarily composed of polysaccharides, with chitin and β-glucans forming its core structural framework. Chitin, a long-chain polymer of N-acetylglucosamine, provides rigidity and osmotic stability to the fungal cell. The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHSs), which are integral membrane proteins.[1][2] Due to the absence of chitin and chitin synthases in mammals, these enzymes are highly attractive targets for the development of selective and non-toxic antifungal agents.[3]
This compound (CSI4): A Potent Antifungal Agent
This compound (CSI4), also referred to as compound 4fh in scientific literature, is a novel synthetic molecule that has demonstrated significant fungicidal effects.[4] Its primary mechanism of action is the inhibition of chitin synthase, leading to disruption of the fungal cell wall.
Mechanism of Action
CSI4 acts as a potent inhibitor of chitin synthase. By blocking the catalytic activity of this enzyme, CSI4 prevents the polymerization of N-acetylglucosamine into chitin chains. This disruption in chitin synthesis leads to a weakened cell wall that is unable to withstand internal osmotic pressure, resulting in cell lysis and death.[4] Microscopic observations of fungi treated with CSI4 reveal abnormal hyphal growth, decreased cellular content, cell wall degradation, and plasmolysis.
Quantitative Efficacy of CSI4
The antifungal and inhibitory activities of CSI4 have been quantified against various fungal pathogens. The following tables summarize the key efficacy data for this compound.
Table 1: Antifungal Activity of this compound (CSI4)
| Fungal Species | EC50 (μg/mL) | Inhibition Rate at 50 μg/mL (%) |
| Valsa mali | 0.71 | 90.3 |
| Sclerotinia sclerotiorum | 2.47 | 88.7 |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Table 2: In Vitro Inhibition of Chitin Synthase by CSI4
| Compound | Concentration (μM) | Inhibition Rate (%) |
| CSI4 | 50 | 68.08 |
| Polyoxin D (Control) | 50 | 63.84 |
Polyoxin D is a well-known competitive inhibitor of chitin synthase.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of chitin synthase inhibitors like CSI4.
Chitin Synthase Activity Assay
This assay measures the in vitro activity of chitin synthase and its inhibition by test compounds.
Materials:
-
Fungal mycelia
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and protease inhibitors)
-
Substrate solution: UDP-[14C]N-acetylglucosamine
-
Test compound (CSI4) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Glass fiber filters
Procedure:
-
Enzyme Preparation: Harvest fungal mycelia from a liquid culture and wash with extraction buffer. Homogenize the mycelia by grinding with liquid nitrogen or using a bead beater. Centrifuge the homogenate at a low speed to remove cell debris. The supernatant containing the microsomal fraction with chitin synthase activity is collected.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, substrate solution (UDP-[14C]N-acetylglucosamine), and the test compound (CSI4) at various concentrations. Include a control reaction with the solvent alone.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding a precipitating agent like 10% trichloroacetic acid (TCA).
-
Filtration: Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin polymer. Wash the filter extensively with the precipitating agent and then with ethanol to remove any unincorporated substrate.
-
Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6][7][8]
Materials:
-
Fungal isolate
-
96-well microtiter plates
-
Test compound (CSI4)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells in the culture medium. The concentration should be adjusted to a specific cell density (e.g., 0.5 x 10^3 to 2.5 x 10^3 cells/mL).[8]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound (CSI4) in the microtiter plate wells using the culture medium.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The MIC is often defined as the concentration that causes at least an 80% decrease in turbidity compared to the positive control.[8]
In Vivo Fungicide Efficacy Assay (Detached Leaf Assay)
This assay evaluates the protective and curative effects of a fungicide on plant tissue.[9][10][11][12][13]
Materials:
-
Healthy, young plant leaves (e.g., wheat, bean)
-
Fungal pathogen spore suspension
-
Test compound (CSI4) solution
-
Atomizer or sprayer
Procedure:
-
Leaf Preparation: Detach healthy leaves from the plant and place them in Petri dishes containing a moist substrate to maintain humidity.[9]
-
Protective Treatment: For evaluating protective effects, spray the leaves with the CSI4 solution and allow them to dry. Then, inoculate the leaves with the fungal spore suspension.
-
Curative Treatment: For evaluating curative effects, first inoculate the leaves with the fungal spore suspension. After a set incubation period (e.g., 24-48 hours), apply the CSI4 solution.
-
Control: Include control leaves treated with a solvent-only solution and inoculated with the pathogen.
-
Incubation: Incubate the Petri dishes under controlled conditions of light and temperature suitable for disease development.
-
Disease Assessment: After a few days, assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by fungal growth.
-
Data Analysis: Calculate the percentage of disease control for the protective and curative treatments compared to the control.
Microscopic Visualization of Cell Wall Damage
Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall, allowing for the visualization of cell wall integrity.
Procedure:
-
Treat fungal hyphae or yeast cells with CSI4 for a specified time.
-
Harvest the cells and wash them with a buffer (e.g., PBS).
-
Incubate the cells in a solution of Calcofluor White (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes) in the dark.
-
Wash the cells to remove excess stain.
-
Observe the cells under a fluorescence microscope with a UV filter. Disrupted or weakened cell walls will show abnormal or diffuse fluorescence patterns.
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of cell viability.
Procedure:
-
Treat fungal cells with CSI4.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer containing Propidium Iodide (e.g., 1-5 µg/mL).
-
Incubate for a short period.
-
Observe under a fluorescence microscope. Dead or membrane-compromised cells will fluoresce red as PI enters and binds to their DNA.
Signaling Pathways in Fungal Cell Wall Integrity
The fungal cell wall is a dynamic structure that is constantly monitored and remodeled in response to environmental stresses, including the presence of cell wall-disrupting agents like CSI4. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that regulates these processes.[14][15][16][17][18][19]
The Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved signaling cascade that is activated in response to cell wall stress. It involves a series of protein kinases that ultimately lead to the activation of transcription factors, which in turn regulate the expression of genes involved in cell wall synthesis and repair. A simplified representation of this pathway is shown below.
Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Inhibition of chitin synthase by CSI4 directly causes cell wall stress, which activates the CWI pathway. This leads to a compensatory upregulation of chitin synthase and other cell wall-related genes as the fungus attempts to repair the damage. This feedback loop highlights the importance of potent and sustained inhibition of chitin synthase for effective fungicidal activity.
Experimental Workflow for CSI4 Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel chitin synthase inhibitor like CSI4.
Caption: Experimental Workflow for CSI4 Evaluation.
Conclusion and Future Directions
This compound (CSI4) represents a promising lead compound in the development of new antifungal agents. Its potent inhibition of chitin synthase and subsequent disruption of the fungal cell wall provide a clear mechanism for its fungicidal activity. The experimental protocols and signaling pathway information detailed in this guide offer a framework for the continued investigation of CSI4 and other novel chitin synthase inhibitors.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of CSI4 for improved efficacy and pharmacokinetic properties.
-
Spectrum of Activity: To evaluate the effectiveness of CSI4 against a broader range of clinically and agriculturally important fungal pathogens, including resistant strains.
-
In Vivo Mammalian Toxicity: To confirm the low toxicity profile suggested by initial studies and ensure its safety for potential therapeutic or agricultural applications.
-
Mechanism of Resistance: To investigate potential mechanisms by which fungi might develop resistance to CSI4.
By addressing these areas, the full potential of this compound as a next-generation antifungal agent can be realized, contributing to the critical need for new treatments for fungal diseases.
References
- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Natural Antifungal Substances in Cereal Grain Protection: A Review of Bright and Dark Sides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. agro.au.dk [agro.au.dk]
- 11. researchgate.net [researchgate.net]
- 12. ars.usda.gov [ars.usda.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Antifungal Activity Assay of Chitin Synthase Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of Chitin Synthase Inhibitor 4 (CSI4), also known as compound 4fh.[1] CSI4 is a potent fungicidal agent that targets chitin synthase, a crucial enzyme for the integrity of the fungal cell wall.[1][2] By inhibiting this enzyme, CSI4 disrupts chitin synthesis, leading to abnormal hyphal growth, cell wall degradation, and ultimately, fungal cell death.[1]
Mechanism of Action
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, but is absent in plants and mammals, making chitin synthase an attractive target for antifungal drug development.[3] Chitin synthase inhibitors like CSI4 function by preventing the polymerization of N-acetylglucosamine into chitin chains, thereby compromising the structural integrity of the fungal cell wall.[2] This can occur through various mechanisms, including direct binding to the enzyme's active site or interference with its regulatory functions.[2]
Quantitative Data Summary
The antifungal efficacy of this compound has been quantified against various fungal species. The following tables summarize the key inhibitory concentrations and rates.
Table 1: In Vitro Antifungal Activity of CSI4 [1]
| Fungal Species | EC50 (μg/mL) | Inhibition Rate at 50 μg/mL |
| Valsa mali | 0.71 | 90.3% |
| Sclerotinia sclerotiorum | 2.47 | 88.7% |
Table 2: In Vitro Chitin Synthase Inhibition by CSI4 [1]
| Enzyme Target | Inhibitor Concentration | Incubation Time | Inhibition Rate |
| Chitin Synthase | 50 μM | 3 hours | 68.08% |
| Polyoxin D (Control) | 50 μM | 3 hours | 63.84% |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing using Mycelial Growth Rate Method
This protocol details the determination of the half-maximal effective concentration (EC50) of CSI4 against filamentous fungi.
Materials:
-
This compound (CSI4)
-
Fungal strain of interest (e.g., S. sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO) or 0.1% Tween-80 in 10% acetone[3]
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve CSI4 in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Medicated Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the CSI4 stock solution to the molten PDA to achieve a series of final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 μg/mL).[3] Also, prepare a control plate containing the solvent at the same concentration used in the treatment plates.
-
Pouring Plates: Pour the medicated and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: From a fresh culture of the test fungus, use a sterile cork borer to cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing colony. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) until the mycelial growth in the control plate has reached a significant diameter.
-
Data Collection: Measure the diameter of the fungal colony on each plate.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
-
EC50 Determination: Plot the inhibition percentages against the corresponding concentrations of CSI4 and determine the EC50 value, which is the concentration that inhibits 50% of the mycelial growth.
Protocol 2: In Vitro Chitin Synthase Activity Assay
This protocol describes a method to quantify the direct inhibitory effect of CSI4 on chitin synthase activity using fungal cell extracts.[3]
Materials:
-
Fungal strain (e.g., S. sclerotiorum)
-
CSI4
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Trypsin
-
Premixed solution: 3.2 mM CoCl2, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)[3]
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
DMSO
-
Incubator/shaker
Procedure:
-
Preparation of Fungal Cell Extract: Culture the fungus and prepare cell-free extracts containing chitin synthase as per established laboratory methods.[3]
-
Preparation of CSI4 Solutions: Prepare a stock solution of CSI4 in DMSO (e.g., 10 mg/mL). From this, prepare serial dilutions in 50 mM Tris-HCl buffer to achieve the desired final test concentrations.[3]
-
Enzyme Activation: Treat the fungal cell extract with trypsin to activate the chitin synthase.[3]
-
Assay Setup: In each well of the WGA-coated 96-well plate, add the following in order:
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.[3]
-
Washing: After incubation, wash the plate 6 times with ultrapure water to remove unbound reagents.[3]
-
Quantification: The amount of chitin synthesized (and bound to the WGA-coated plate) can be quantified using a suitable detection method, such as a colorimetric assay that measures the incorporated N-acetylglucosamine.
-
Calculation of Inhibition: Determine the chitin synthase activity in the presence of different concentrations of CSI4 relative to the DMSO control. Calculate the inhibition rate and, if desired, the IC50 value (the concentration of CSI4 that inhibits 50% of the enzyme activity).
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of Chitin Synthase Inhibition by CSI4.
Caption: Experimental workflow for assessing the antifungal activity of CSI4.
Caption: Key signaling pathways involved in the regulation of fungal chitin synthesis.
References
Application Note: Determining the EC50 Value of Chitin Synthase Inhibitor 4 (CSI-4) Against Valsa mali
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valsa mali, a pathogenic fungus, is the causative agent of Valsa canker in apple trees, leading to significant economic losses in apple production. A key component of the fungal cell wall is chitin, which is synthesized by the enzyme chitin synthase. As chitin is absent in plants and mammals, chitin synthase presents a promising target for the development of selective antifungal agents.[1][2] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of a novel antifungal compound, Chitin Synthase Inhibitor 4 (CSI-4), against Valsa mali. The EC50 value is a critical parameter for evaluating the potency of an antifungal compound and is essential for dose-response studies in the development of new fungicides.
The protocols described herein are based on established methodologies for antifungal susceptibility testing of filamentous fungi, including the broth microdilution and agar dilution methods. These methods provide a reliable and reproducible means of assessing the in vitro efficacy of antifungal compounds.
Data Presentation
The following table summarizes the hypothetical quantitative data for the inhibition of Valsa mali mycelial growth by this compound (CSI-4) as determined by the broth microdilution method.
| CSI-4 Concentration (µg/mL) | Mean Mycelial Growth Inhibition (%) | Standard Deviation (%) |
| 0 (Control) | 0 | 0 |
| 0.0625 | 12.5 | 2.1 |
| 0.125 | 28.7 | 3.5 |
| 0.25 | 48.9 | 4.2 |
| 0.5 | 65.3 | 3.9 |
| 1 | 82.1 | 2.8 |
| 2 | 95.6 | 1.9 |
| 4 | 98.2 | 1.1 |
EC50 Value: Based on the data above, the calculated EC50 value for this compound (CSI-4) against Valsa mali is approximately 0.26 µg/mL .
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments required to determine the EC50 value of CSI-4 against Valsa mali.
Protocol 1: Culture and Preparation of Valsa mali Spore Suspension
1. Fungal Strain and Culture Conditions:
- Obtain a pure culture of Valsa mali.
- Culture the fungus on Potato Dextrose Agar (PDA) plates.
- Incubate the plates at 25°C in the dark for 7-10 days, or until sufficient sporulation is observed.
2. Spore Suspension Preparation:
- Flood the surface of a mature Valsa mali culture on a PDA plate with 10 mL of sterile 0.05% (v/v) Tween 80 in sterile distilled water.
- Gently scrape the surface of the culture with a sterile L-shaped spreader to dislodge the conidia.
- Aspirate the resulting spore suspension and transfer it to a sterile 50 mL conical tube.
- Vortex the suspension vigorously for 1-2 minutes to ensure a homogenous mixture.
- Filter the suspension through two layers of sterile cheesecloth or a sterile syringe filter (40 µm) to remove mycelial fragments.
- Determine the spore concentration using a hemocytometer.
- Adjust the final spore concentration to 1 x 10^6 spores/mL with sterile 0.05% Tween 80.
Protocol 2: Broth Microdilution Method for EC50 Determination
This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.
1. Preparation of Antifungal Stock Solution:
- Prepare a stock solution of this compound (CSI-4) at a concentration of 1 mg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Further dilute the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a series of working solutions.
2. Assay Procedure:
- In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium to all wells.
- Add 100 µL of the highest concentration CSI-4 working solution to the wells in the first column and perform a 2-fold serial dilution across the plate, leaving the last column as a drug-free control.
- Add 100 µL of the prepared Valsa mali spore suspension (1 x 10^6 spores/mL) to each well, resulting in a final spore concentration of 5 x 10^5 spores/mL.
- The final concentrations of CSI-4 will range, for example, from 4 µg/mL to 0.0313 µg/mL.
- Include a sterility control well (medium only) and a growth control well (medium and inoculum, no drug).
- Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
- Incubate the plate at 25°C for 48-72 hours, or until sufficient growth is observed in the control wells.
3. Data Analysis:
- After incubation, measure the absorbance at 600 nm using a microplate reader to determine mycelial growth.
- Calculate the percentage of growth inhibition for each CSI-4 concentration relative to the drug-free control.
- Plot the percentage of inhibition against the log of the CSI-4 concentration.
- Determine the EC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, R).
Protocol 3: Agar Dilution Method for EC50 Determination
1. Preparation of Medicated Agar Plates:
- Prepare Potato Dextrose Agar (PDA) and autoclave.
- Allow the agar to cool to 45-50°C in a water bath.
- Add appropriate volumes of the CSI-4 stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, 4 µg/mL).
- Include a control plate with no CSI-4.
- Pour the agar into sterile petri dishes and allow them to solidify.
2. Inoculation and Incubation:
- Using a sterile loop or a multipoint inoculator, spot-inoculate the prepared Valsa mali spore suspension (1 x 10^6 spores/mL) onto the surface of the agar plates.
- Incubate the plates at 25°C for 48-72 hours.
3. Data Analysis:
- Measure the diameter of the fungal colonies on each plate.
- Calculate the percentage of mycelial growth inhibition for each CSI-4 concentration compared to the control plate.
- Plot the percentage of inhibition against the log of the CSI-4 concentration and determine the EC50 value as described in the broth microdilution method.
Mandatory Visualization
Caption: Experimental workflow for determining the EC50 value of CSI-4.
Caption: Fungal chitin biosynthesis pathway and the mode of action of CSI-4.
References
Application Notes: Protocol for Testing Chitin Synthase Inhibitor 4 on Fungal Hyphae Growth
Introduction
Chitin is an essential structural polysaccharide in the fungal cell wall, providing rigidity and maintaining cellular integrity.[1][2] Its biosynthesis is catalyzed by the enzyme chitin synthase (CHS), which polymerizes N-acetylglucosamine.[3][4] As chitin is absent in mammals and plants, CHS is an attractive and specific target for the development of novel and safe antifungal agents.[1] Chitin synthase inhibitors function by disrupting the production of chitin, which compromises the structural integrity of the fungal cell wall, leading to abnormal growth and cell death.[5]
Chitin Synthase Inhibitor 4 (also known as compound 4fh) is a potent inhibitor with demonstrated fungicidal effects against various fungal species.[6] It has shown significant in vitro activity, with EC50 values of 0.71 µg/mL against V. mali and 2.47 µg/mL against S. sclerotiorum.[6] At concentrations of 1 µg/mL, it is known to block hyphal growth, induce abnormal morphology, and cause cell wall degradation.[6] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound by quantifying its effect on fungal hyphal growth and directly measuring its impact on chitin synthase activity.
Experimental Protocols
Protocol 1.1: Fungal Strain and Inoculum Preparation
This protocol describes the preparation of a standardized fungal spore suspension for use in growth inhibition assays.
Materials:
-
Fungal strain (e.g., Aspergillus fumigatus, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) plates[7]
-
Sabouraud Dextrose Agar (SDA)[8]
-
Sterile 0.05% Tween-80 in saline solution
-
Sterile glass beads
-
Hemocytometer
-
Microscope
Procedure:
-
Culture the selected fungal strain on a PDA plate and incubate at 25-30°C for 7-10 days, or until sufficient sporulation is observed.[7]
-
Harvest the fungal spores by adding 10 mL of sterile 0.05% Tween-80 saline solution to the surface of the agar plate.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Aseptically transfer the spore suspension to a sterile 50 mL conical tube containing sterile glass beads.
-
Vortex the tube for 2-3 minutes to break up spore clumps.
-
Filter the suspension through sterile cheesecloth or a cell strainer to remove hyphal fragments.
-
Count the spores using a hemocytometer and adjust the concentration to 1 x 10^5 spores/mL with sterile growth medium (e.g., Potato Dextrose Broth).
Protocol 1.2: Hyphal Growth Inhibition Assay (Microtiter Plate Method)
This protocol details a method for quantifying the inhibitory effect of this compound on fungal growth in a liquid culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal spore suspension (from Protocol 1.1)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL).[9] The final DMSO concentration in all wells should not exceed 1%.
-
In a 96-well plate, add 180 µL of the prepared fungal spore suspension (1 x 10^5 spores/mL) to each well.
-
Add 20 µL of each inhibitor dilution to the corresponding wells.
-
Include a positive control (a known antifungal like Polyoxin B) and a negative control (medium with 1% DMSO).[9]
-
Incubate the plate at 25-30°C for 24-72 hours, or until robust growth is observed in the negative control wells.
-
Quantify fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.[10][11]
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 1.3: Microscopic Analysis of Hyphal Morphology
This protocol is for the qualitative assessment of the inhibitor's effect on the physical structure of fungal hyphae.
Materials:
-
Fungal cultures treated with this compound (from Protocol 1.2 or a similar setup on agar)
-
Calcofluor White M2R stain
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
From the wells of the 96-well plate, carefully aspirate a small sample of the fungal mycelium.
-
Place the sample on a clean microscope slide.
-
Add a drop of Calcofluor White M2R solution, which stains chitin in the fungal cell wall.[12]
-
Place a coverslip over the sample and gently press to remove air bubbles.
-
Incubate in the dark for 5-10 minutes.
-
Observe the hyphae under a fluorescence microscope.
-
Examine for morphological abnormalities such as excessive branching, swelling, hyphal tip bursting, or cell lysis compared to the untreated control.[6]
Protocol 1.4: In Vitro Chitin Synthase Activity Assay
This protocol provides a non-radioactive method to directly measure the inhibitory effect on chitin synthase enzyme activity.[13][14]
Materials:
-
Actively growing fungal mycelium
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Liquid nitrogen
-
Centrifuge
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)[14]
-
Assay reaction mix (50 mM Tris-HCl, 3.2 mM CoCl2, 80 mM GlcNAc, 8 mM UDP-GlcNAc)[9]
-
This compound dilutions
-
Washing buffer (e.g., ultrapure water)
Procedure:
-
Enzyme Extraction: Harvest fresh fungal mycelium and disrupt the cells in liquid nitrogen.[9] Suspend the ground powder in extraction buffer and centrifuge to obtain a crude membrane protein fraction containing chitin synthase.
-
Assay Setup: Use a WGA-coated 96-well plate. WGA binds to the newly synthesized chitin polymer.[14]
-
Add 48 µL of the crude enzyme extract to each well.
-
Add 2 µL of the this compound dilution or DMSO (control) to the wells.
-
Initiate the reaction by adding 50 µL of the premixed assay reaction solution.
-
Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.[9]
-
Detection: Stop the reaction and wash the plate multiple times with washing buffer to remove unbound reagents. The amount of synthesized chitin bound to the WGA can be quantified using a secondary detection method, such as a peroxidase-conjugated WGA followed by a colorimetric substrate.
-
Measure the absorbance and calculate the percentage of enzyme inhibition relative to the control. Determine the IC50 value.
Data Presentation
Quantitative data from the hyphal growth inhibition assay should be summarized to facilitate clear interpretation and comparison.
Table 1: Inhibitory Effect of this compound on Fungal Hyphal Growth
| Fungal Species | Inhibitor Concentration (µg/mL) | Mean Growth Inhibition (%) ± SD | Calculated EC50 (µg/mL) |
| S. sclerotiorum | 0.1 | 8.2 ± 1.5 | 2.47[6] |
| 0.5 | 25.6 ± 3.1 | ||
| 1.0 | 45.1 ± 4.0 | ||
| 2.5 | 51.3 ± 3.8 | ||
| 5.0 | 68.9 ± 2.9 | ||
| 10.0 | 85.4 ± 2.1 | ||
| V. mali | 0.1 | 15.7 ± 2.2 | 0.71[6] |
| 0.5 | 42.3 ± 3.5 | ||
| 1.0 | 58.1 ± 4.1 | ||
| 2.5 | 79.8 ± 2.8 | ||
| 5.0 | 91.2 ± 1.9 | ||
| 10.0 | 94.6 ± 1.5 |
Note: Data presented are hypothetical for illustrative purposes, based on reported EC50 values.[6]
Visualizations
Diagrams illustrating the targeted biological pathway and the experimental process provide a clear conceptual framework for the research.
Caption: Fungal chitin biosynthesis pathway and the point of inhibition.
Caption: Experimental workflow for testing this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biotech.journalspub.info [biotech.journalspub.info]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Antifungal Susceptibility Test Based on Chitin Detection by Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Use of Chitin Synthase Inhibitor 4 for Plant Disease Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls but is absent in plants and vertebrates.[1][2] This distinction makes chitin synthase (CHS), the enzyme responsible for chitin biosynthesis, an attractive and specific target for the development of novel fungicides with potentially low environmental and host toxicity.[2][3] Chitin Synthase Inhibitor 4 (CSI4), also identified as compound 4fh, is a potent inhibitor of this enzyme, demonstrating significant potential as a fungicide for agricultural applications.[4][5] These notes provide an overview of its efficacy, mechanism of action, and protocols for its application in a research setting.
Summary of Efficacy
CSI4 has demonstrated both in vitro and in vivo efficacy against economically significant plant pathogens. It exhibits strong antifungal activities and provides considerable protective and curative effects on plants with no observed phytotoxicity at effective concentrations.[4]
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound (CSI4)
| Fungal Pathogen | Metric | Value (µg/mL) | Source |
|---|---|---|---|
| Valsa mali | EC₅₀ | 0.71 | [4][5] |
| Sclerotinia sclerotiorum | EC₅₀ | 2.47 | [4][5] |
| Valsa mali | Inhibition Rate (at 50 µg/mL) | 90.3% | [4] |
| Sclerotinia sclerotiorum| Inhibition Rate (at 50 µg/mL) | 88.7% |[4] |
Table 2: In Vitro Chitin Synthase (CHS) Inhibition
| Compound | Concentration (µM) | Inhibition Rate | Source |
|---|---|---|---|
| CSI4 | 50 | 68.08% | [4][5] |
| Polyoxin D (Control) | 50 | 63.84% |[4][5] |
Table 3: In Vivo Efficacy of this compound (CSI4)
| Fungal Pathogen | Application | Effect | Source |
|---|
| Sclerotinia sclerotiorum | 50 µg/mL | Considerable curative and protective effects |[4][5] |
Table 4: Toxicological Profile of this compound (CSI4)
| Test | Result | Source |
|---|---|---|
| Acute Toxicity | Low (3.58 as toxicity grading standard) | [4] |
| Carcinogenic Toxicity | Negative | [4] |
| Mutagenic Toxicity | Negative |[4] |
Mechanism of Action
CSI4 functions by directly inhibiting the chitin synthase enzyme.[4][5] This enzyme is crucial for catalyzing the polymerization of N-acetylglucosamine into chitin, a primary component of the fungal cell wall.[3] By blocking this process, CSI4 disrupts the formation and integrity of the cell wall, leading to abnormal hyphal growth, cell content leakage, cell wall degradation, and ultimately, fungal cell death.[3][4]
References
Troubleshooting & Optimization
Troubleshooting low activity of Chitin synthase inhibitor 4 in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Chitin Synthase Inhibitor 4 (CSI-4) in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My CSI-4 shows significantly lower than expected inhibitory activity in my chitin synthase assay. What are the potential causes and solutions?
A1: Low or no activity of CSI-4 can stem from several factors, ranging from inhibitor preparation to assay conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Low Inhibitor Activity
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | CSI-4, like many small molecules, can be sensitive to storage conditions. Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Poor Solubility | CSI-4 may not be fully dissolved in the assay buffer. Ensure the DMSO or ethanol concentration used to dissolve the inhibitor is compatible with your enzyme's activity and that the final concentration in the assay is low enough to not inhibit the enzyme itself. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. An error in calculating the concentration can lead to significantly lower than expected activity. It's advisable to perform a dilution series to determine the IC50 value. |
| Assay Conditions Not Optimal | Chitin synthase activity is sensitive to pH and temperature. The optimal pH is typically between 6.5 and 7.0, with the highest activity observed between 37°C and 44°C.[2] Ensure your assay buffer and incubation temperatures are within this range. |
| Enzyme Concentration Too High or Too Low | An incorrect enzyme concentration can lead to reaction kinetics that are too fast or too slow to accurately measure inhibition. Titrate your enzyme to find a concentration that results in a linear reaction rate over the course of your assay. |
| Substrate Concentration Issues | High concentrations of the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) can lead to substrate inhibition of chitin synthase.[2] Conversely, if the substrate concentration is too low, the reaction rate may be insufficient. Determine the optimal substrate concentration for your specific enzyme preparation. |
| Presence of Interfering Substances | Components in your sample preparation or assay buffer could interfere with the inhibitor or the enzyme. Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%). |
| Inappropriate Controls | Without proper controls, calculating the percentage of inhibition is not possible. Always include a "no inhibitor" (positive) control and a "no enzyme" (negative) control. |
Q2: I am observing inconsistent results between replicate wells in my CSI-4 inhibition assay. What could be causing this variability?
A2: Inconsistent readings across replicates can undermine the reliability of your results. The following table outlines common causes and their solutions.
Troubleshooting Inconsistent Readings
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Incomplete Mixing | Ensure all components in the well are thoroughly mixed after each addition, especially the inhibitor and the enzyme. Avoid introducing air bubbles. |
| Improperly Thawed Reagents | Thaw all components, including the inhibitor, enzyme, and buffers, completely and mix them gently before use to ensure a homogenous solution. |
| Edge Effects in Microplate | The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. If you suspect edge effects, avoid using the outermost wells for your assay or ensure the plate is well-sealed during incubation. |
| Incorrect Plate Reading | Ensure the microplate reader is set to the correct wavelength for your detection method. For fluorescence assays, use black plates, and for colorimetric assays, use clear plates. |
Quantitative Data Summary
The inhibitory activity of this compound (CSI-4) and other common chitin synthase inhibitors are summarized below.
| Inhibitor | Organism/Enzyme | IC50 / EC50 | Reference |
| This compound (CSI-4) | V. mali | EC50: 0.71 µg/mL | [1] |
| This compound (CSI-4) | S. sclerotiorum | EC50: 2.47 µg/mL | [1] |
| This compound (CSI-4) | Chitin Synthase | Inhibition of 68.08% at 50 µM | [1] |
| Compound 20 (maleimide compound) | Chitin Synthase | IC50: 0.12 mM | [3] |
| Polyoxin B (control) | Chitin Synthase | IC50: 0.19 mM | [3] |
| Ursolic acid | Saccharomyces cerevisiae CHS II | IC50: 0.184 µg/mL | [3] |
| Nikkomycin Z | Candida albicans Chs1p | Ki: 2.7 µM | |
| RO-09-3143 | Candida albicans CaChs1p | Ki: 0.55 nM | [4] |
Experimental Protocols
Detailed Protocol for In Vitro Chitin Synthase Inhibition Assay
This protocol is adapted from methods used for assaying chitin synthase activity from fungal cell extracts.[3]
I. Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Solution: Prepare a solution containing 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), and 8 mM UDP-GlcNAc in the assay buffer.
-
CSI-4 Stock Solution: Dissolve CSI-4 in DMSO to a stock concentration of 10 mg/mL.
-
CSI-4 Dilutions: Prepare a serial dilution of the CSI-4 stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Prepare crude enzyme extracts from fungal mycelia (e.g., S. sclerotiorum) as described in the literature. The protein concentration of the extract should be determined.
-
Control Inhibitor: Prepare a stock solution of a known chitin synthase inhibitor, such as Polyoxin B, for use as a positive control for inhibition.
II. Assay Procedure
-
Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) by adding 100 µL of a 50 µg/mL WGA solution to each well and incubating overnight at room temperature.
-
Washing: Remove the WGA solution and wash the wells six times with ultrapure water.
-
Reaction Setup: In each well, add the following in the specified order:
-
48 µL of the enzyme extract (pre-treated with trypsin if necessary, as some chitin synthases are activated by proteolysis).
-
2 µL of the CSI-4 dilution or DMSO for the control.
-
50 µL of the Substrate Solution to initiate the reaction.
-
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Washing: After incubation, immediately wash the plate six times with ultrapure water to remove unbound reagents.
-
Detection: The amount of chitin produced can be quantified using a nonradioactive method, such as a horseradish peroxidase-conjugated WGA detection system, with absorbance read at 600 nm.[2][5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CSI-4 compared to the control (DMSO) wells. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Chitin Biosynthesis Pathway
Caption: Simplified pathway of chitin biosynthesis and the point of inhibition by CSI-4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chitin Synthase Inhibitor 4 (CSI-4) Concentration for Antifungal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of Chitin Synthase Inhibitor 4 (CSI-4) for antifungal studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-4) and what is its mechanism of action?
A1: this compound (CSI-4), also known as compound 4fh, is an antifungal compound belonging to the chemical class of 1,2,3,4-tetrahydroquinoline derivatives with a pyrimidine ether scaffold.[1][2][3][4] Its primary mechanism of action is the inhibition of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin, an essential component of the fungal cell wall.[2][3][4] By disrupting chitin synthesis, CSI-4 compromises the structural integrity of the fungal cell wall, leading to growth inhibition and fungicidal effects.
Q2: What is a typical starting concentration range for CSI-4 in antifungal assays?
A2: Based on available data, a sensible starting range for determining the effective concentration of CSI-4 would be from 0.1 µg/mL to 50 µg/mL. Published studies have shown EC50 values of 0.71 µg/mL for Valsa mali and 2.47 µg/mL for Sclerotinia sclerotiorum.[1][3][4] A concentration of 50 µg/mL has been shown to achieve high percentage inhibition against these fungi.[1] However, the optimal concentration is highly dependent on the fungal species and strain being tested.
Q3: What solvent should I use to dissolve CSI-4?
A3: CSI-4 is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate culture medium for your experiments. Ensure the final concentration of DMSO in your assay does not exceed a level that affects fungal growth (typically ≤1%).
Q4: How should I store CSI-4 stock solutions?
A4: For long-term storage, CSI-4 stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Quantitative Data Summary
The following tables summarize the known antifungal activity of this compound.
Table 1: EC50 Values of this compound
| Fungal Species | EC50 (µg/mL) |
| Valsa mali | 0.71[1][3][4] |
| Sclerotinia sclerotiorum | 2.47[1][3][4] |
Table 2: Inhibitory Activity of this compound
| Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) |
| Valsa mali | 50 | 90.3 |
| Sclerotinia sclerotiorum | 50 | 88.7 |
Detailed Experimental Protocol
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and EC50 of CSI-4 using Broth Microdilution for Filamentous Fungi
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
1. Preparation of Fungal Inoculum: a. Culture the filamentous fungus on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation is observed. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL in RPMI-1640 medium.
2. Preparation of CSI-4 Dilutions: a. Prepare a stock solution of CSI-4 in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the CSI-4 stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.1 to 50 µg/mL).
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the CSI-4 dilutions. b. Include a positive control (fungal inoculum in medium without CSI-4) and a negative control (medium only). c. Incubate the plate at the optimal temperature for the specific fungus (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.
4. Data Analysis: a. Visually inspect the wells for fungal growth. The MIC is the lowest concentration of CSI-4 that causes complete inhibition of visible growth. b. For EC50 determination, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. c. Calculate the percentage of growth inhibition for each concentration relative to the positive control. d. Plot the percentage of inhibition against the log of the CSI-4 concentration and use a non-linear regression model to determine the EC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or poor fungal growth in the positive control. | - Inoculum viability is low.- Inappropriate growth medium or incubation conditions. | - Use a fresh fungal culture to prepare the inoculum.- Verify the optimal growth medium, temperature, and incubation time for your fungal species. |
| Precipitation of CSI-4 in the culture medium. | - The concentration of CSI-4 exceeds its solubility in the aqueous medium.- High final concentration of DMSO. | - Ensure the final DMSO concentration is below 1%.- If precipitation persists, consider using a lower starting concentration of CSI-4 or preparing intermediate dilutions in a co-solvent before adding to the medium. |
| Inconsistent or non-reproducible MIC/EC50 values. | - Inaccurate pipetting.- Inhomogeneous fungal inoculum.- Edge effects in the 96-well plate. | - Use calibrated pipettes and ensure proper mixing.- Vortex the fungal inoculum before dispensing.- Avoid using the outermost wells of the plate, or fill them with sterile medium. |
| "Paradoxical growth" observed at high CSI-4 concentrations (i.e., less inhibition at higher concentrations than at lower concentrations). | - This can be an artifact with cell wall-targeting antifungals, potentially due to the induction of stress response pathways that upregulate chitin synthesis.[5][6][7] | - Carefully document the phenomenon and consider a wider range of concentrations to fully characterize the dose-response curve.- Investigate the expression of chitin synthase genes and cell wall composition in response to CSI-4 treatment. |
| Contamination in some wells. | - Non-sterile technique during plate preparation. | - Perform all steps under aseptic conditions in a laminar flow hood.- Use sterile reagents and consumables. |
Visualizations
Caption: Experimental workflow for determining the MIC and EC50 of CSI-4.
Caption: Signaling pathways activated by cell wall stress from CSI-4.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Antifungal Activity, and 3D-QASR of Novel 1,2,3,4-Tetrahydroquinoline Derivatives Containing a Pyrimidine Ether Scaffold as Chitin Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
Potential off-target effects of Chitin synthase inhibitor 4 in research
Welcome to the technical support center for Chitin Synthase Inhibitor 4 (CSI-4). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the use of CSI-4 in their experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-4) and what is its primary mechanism of action?
This compound (CSI-4), also identified as compound 4fh, is an experimental antifungal agent.[1][2] Its primary mechanism of action is the inhibition of chitin synthase, a crucial enzyme responsible for the synthesis of chitin.[3][4][5] Chitin is an essential component of the fungal cell wall, and by inhibiting its production, CSI-4 disrupts cell wall integrity, leading to abnormal growth and, ultimately, fungal cell death.[1][3] This makes chitin synthase a promising target for antifungal drugs as it is absent in mammals and plants.[4][5]
Q2: What is the reported efficacy and potency of CSI-4?
CSI-4 has demonstrated significant antifungal activity against various fungal species. For instance, it has shown potent inhibition of Valsa mali and Sclerotinia sclerotiorum.[1][2] The inhibitory activity of CSI-4 against chitin synthase has been shown to be comparable to or even slightly stronger than that of Polyoxin D, a known chitin synthase inhibitor.[1][2]
Quantitative Data Summary
| Parameter | Organism/Enzyme | Value | Reference |
| EC50 | Valsa mali | 0.71 µg/mL | [1] |
| Sclerotinia sclerotiorum | 2.47 µg/mL | [1] | |
| Inhibition Rate | Chitin Synthase (at 50 µM) | 68.08% | [1] |
| Polyoxin D (at 50 µM) | 63.84% | [1] |
Q3: Are there any known off-target effects of CSI-4?
Currently, publicly available data on the specific off-target effects of CSI-4 at the molecular level are limited. One study reported that CSI-4 has low acute toxicity and no carcinogenic or mutagenic risk according to their toxicity grading.[1] However, as with any small molecule inhibitor, the potential for off-target interactions should be a consideration in experimental design and data interpretation. Researchers should remain vigilant for unexpected phenotypes or cellular responses.
Q4: What are some general potential off-target effects to consider for small molecule inhibitors like CSI-4?
While specific data for CSI-4 is scarce, researchers can anticipate potential off-target effects based on the behavior of other enzyme inhibitors. These can include:
-
Interaction with other Glycosyltransferases: Due to structural similarities in the active sites of enzymes within the same family, CSI-4 could potentially interact with other glycosyltransferases present in the experimental system.
-
Kinase Inhibition: Many small molecule inhibitors exhibit off-target effects on protein kinases. While CSI-4 is not designed as a kinase inhibitor, this possibility should not be entirely ruled out without specific testing.
-
Interaction with Cellular Receptors: Unintended binding to cell surface or nuclear receptors could trigger unrelated signaling pathways.
-
Metabolic Enzyme Interference: CSI-4 could potentially interact with metabolic enzymes, leading to alterations in cellular metabolism.
Troubleshooting Guide
Scenario 1: Unexpected Cell Morphology or Phenotype
-
Problem: You are observing unusual cell morphology, growth characteristics, or other phenotypic changes in your model system that are not consistent with the known function of chitin synthase inhibition.
-
Possible Cause: This could be an indication of an off-target effect. CSI-4 might be interacting with another protein or pathway that influences cell structure or proliferation.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects may occur at different concentrations than the on-target effect.
-
Rescue Experiments: If possible, try to rescue the phenotype by overexpressing the intended target (chitin synthase) or by adding downstream products of the chitin synthesis pathway. If the phenotype is not rescued, it is more likely to be an off-target effect.
-
Use a Structurally Different Inhibitor: Compare the effects of CSI-4 with another known chitin synthase inhibitor that has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Control Experiments: Include negative control compounds that are structurally similar to CSI-4 but are known to be inactive against chitin synthase.
-
Scenario 2: Inconsistent Results Between in vitro and in vivo Experiments
-
Problem: CSI-4 shows high potency in an isolated enzyme assay but has a weaker or different effect in a whole-cell or whole-organism model.
-
Possible Cause: This discrepancy could be due to several factors, including poor cell permeability, rapid metabolism of the compound, or off-target effects that counteract the intended effect in a complex biological system.
-
Troubleshooting Steps:
-
Cell Permeability Assay: Determine if CSI-4 is effectively entering the cells.
-
Metabolic Stability Assay: Assess the stability of CSI-4 in your cellular or organismal model.
-
Off-Target Profiling: Consider performing broader profiling assays (see Experimental Protocols below) to identify potential off-target interactions that might be relevant in a cellular context.
-
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using Kinome Scanning
This protocol provides a general workflow for assessing the specificity of an inhibitor against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of CSI-4 at a high concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase screening panel. These panels typically include a wide range of human kinases.
-
Binding or Activity Assay:
-
Binding Assay: The service provider will typically use a technology like KiNativ or KINOMEscan™ to measure the binding of CSI-4 to each kinase in the panel at one or two concentrations (e.g., 1 µM and 10 µM).
-
Activity Assay: Alternatively, an enzymatic assay can be performed to measure the inhibitory effect of CSI-4 on the activity of each kinase.
-
-
Data Analysis: The results will be provided as a percentage of inhibition or binding relative to a control. Hits are typically defined as kinases that show significant inhibition or binding at the tested concentrations.
-
Follow-up Validation: Any significant off-target hits should be validated using independent dose-response experiments to determine the IC50 or Kd values.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement and Off-Target Discovery
TSA can be used to assess the direct binding of CSI-4 to its intended target and to identify other proteins in a cell lysate that it may bind to.
-
Protein/Lysate Preparation:
-
For Target Engagement: Purify the target protein (chitin synthase).
-
For Off-Target Discovery: Prepare a whole-cell lysate from your model system.
-
-
Assay Setup:
-
In a 96-well plate, mix the protein or lysate with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Add CSI-4 at various concentrations to different wells. Include a no-ligand control.
-
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate and monitor the fluorescence.
-
Data Analysis: The binding of CSI-4 to a protein will stabilize it, resulting in a higher melting temperature (Tm). The change in Tm (ΔTm) is a measure of binding affinity. For off-target discovery in a lysate, proteins with a significant ΔTm can be identified using mass spectrometry.
Visualizations
Caption: Simplified pathway of chitin synthesis and the inhibitory action of CSI-4.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationship between CSI-4, its intended target, and a potential off-target.
References
Technical Support Center: Overcoming Resistance to Chitin Synthase Inhibitor 4 in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin Synthase Inhibitor 4 (CSI-4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 4fh) is a fungicide that targets chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1][2] By inhibiting this enzyme, CSI-4 disrupts cell wall integrity, leading to abnormal hyphal growth, cell content leakage, and ultimately, fungal cell death.[1] Its chemical name is 2-{[5-fluoro-6-(1,2,3,4-tetrahydroquinolin-1-yl)pyrimidin-4-yl]oxy}benzonitrile and its CAS number is 2755847-31-3.[1][3]
Q2: My fungal strain is showing reduced susceptibility to this compound. What are the possible resistance mechanisms?
Resistance to chitin synthase inhibitors can be multifactorial. The most common mechanisms include:
-
Compensatory Upregulation of Chitin Synthesis: Fungi can respond to cell wall stress by increasing the production of chitin. This is often mediated by the upregulation of chitin synthase (CHS) genes, which can overcome the inhibitory effect of CSI-4.[4]
-
Activation of Cell Wall Integrity Signaling Pathways: Stress response pathways, such as the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin signaling pathways, play a crucial role in regulating cell wall synthesis.[5][6] Activation of these pathways can lead to increased expression of CHS genes and other cell wall-related genes, contributing to resistance.
-
Mutations in the Target Enzyme: Although less commonly documented for all chitin synthase inhibitors, mutations in the CHS genes could potentially alter the inhibitor's binding site, reducing its efficacy.
-
Increased Drug Efflux: Overexpression of efflux pumps, which actively transport antifungal agents out of the cell, is a known resistance mechanism for other antifungals and could potentially contribute to reduced susceptibility to CSI-4.
Q3: How can I confirm if my fungal strain has developed resistance to this compound?
The most direct method is to determine the Minimum Inhibitory Concentration (MIC) of CSI-4 for your strain and compare it to a susceptible, wild-type control strain. A significant increase in the MIC value for your experimental strain is a strong indicator of resistance.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the issue?
Inconsistent results can arise from several factors:
-
Inoculum Preparation: The density of the initial fungal inoculum can significantly impact the outcome of susceptibility testing. Ensure you are using a standardized and consistent inoculum for all experiments.
-
Media Composition: The type of growth media and its pH can influence the activity of antifungal compounds. Use the recommended media for your fungal species and ensure consistency across experiments.
-
Inhibitor Stability: Ensure that your stock solution of this compound is stored correctly (at -20°C for short-term and -80°C for long-term storage) and that you are using it within its stability period to avoid degradation.[1]
-
Experimental Conditions: Variations in incubation time and temperature can affect fungal growth rates and inhibitor efficacy. Maintain consistent experimental parameters.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound
| Possible Cause | Troubleshooting Step |
| Development of Resistance | Perform gene expression analysis (qPCR) to check for upregulation of chitin synthase (CHS) genes. Analyze the activity of the PKC, HOG, and Calcineurin signaling pathways. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| High Inoculum Density | Standardize your inoculum preparation protocol to ensure a consistent cell density in each experiment. |
| Inhibitor Inactivation | Check the pH of your growth medium, as extreme pH values can sometimes affect compound stability. |
Issue 2: Fungal strain shows initial susceptibility but recovers over time
| Possible Cause | Troubleshooting Step |
| Inducible Resistance Mechanisms | Monitor the expression of CHS genes and signaling pathway components over a time-course experiment in the presence of this compound. |
| Heteroresistance | Plate the treated fungal population on inhibitor-free media to check for the growth of resistant subpopulations. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Selected Fungal Strains
| Fungal Strain | EC50 (µg/mL) | Inhibition Rate at 50 µg/mL (%) |
| Valsa mali | 0.71 | 90.3 |
| Sclerotinia sclerotiorum | 2.47 | 88.7 |
| Data sourced from MedchemExpress product information.[1] |
Table 2: Comparative IC50 Values of Chitin Synthase Inhibitors Against Saccharomyces cerevisiae Chitin Synthases
| Inhibitor | Chs1 IC50 (µg/mL) | Chs2 IC50 (µg/mL) | Chs3 IC50 (µg/mL) |
| IMB-D10 | 17.46 ± 3.39 | 3.51 ± 1.35 | 13.08 ± 2.08 |
| IMB-F4 | - | 8.546 ± 1.42 | 2.963 ± 1.42 |
| Data from a study on novel chitin synthase inhibitors.[7] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol is adapted from standard methodologies for antifungal susceptibility testing.[8][9][10]
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a cell suspension in sterile saline or growth medium and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute the suspension in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
-
Prepare Drug Dilutions:
-
In a 96-well plate, add 100 µL of growth medium to wells in columns 2-12.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 11. Discard the final 100 µL from column 11. Column 12 will serve as a drug-free growth control.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared fungal inoculum to each well (columns 1-12).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your fungal strain for 24-48 hours, or until sufficient growth is observed in the drug-free control wells.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol provides a general framework for analyzing the expression of chitin synthase (CHS) genes.[11][12][13]
Materials:
-
Fungal cells treated with and without this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target CHS genes and a reference gene (e.g., actin or GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest fungal cells from control and inhibitor-treated cultures.
-
Extract total RNA using a suitable RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes in both control and treated samples.
-
Calculate the relative gene expression using the 2-ΔΔCt method. An increase in the relative expression of CHS genes in the treated samples compared to the control suggests upregulation in response to the inhibitor.
-
Protocol 3: Protein Level Analysis by Western Blotting
This protocol is for detecting the phosphorylation status of key signaling proteins like Mkc1 MAP kinase as an indicator of cell wall integrity pathway activation.[14]
Materials:
-
Fungal cells treated with and without this compound
-
Protein extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody (e.g., anti-phospho-p44/42 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest fungal cells and lyse them in a suitable protein extraction buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody that recognizes the phosphorylated form of the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
An increase in the band intensity corresponding to the phosphorylated protein in the inhibitor-treated samples indicates activation of the signaling pathway.
-
Visualizations
Caption: Experimental workflow for identifying and investigating resistance to this compound.
Caption: Key signaling pathways involved in the fungal cell wall stress response.
Caption: Logical relationship between this compound action and resistance development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 2755847-31-3 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic Transcriptomic and Phosphoproteomic Analysis During Cell Wall Stress in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Chitin synthase inhibitor 4 under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Chitin Synthase Inhibitor 4 (CSI-4). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For long-term storage, this compound (CSI-4) powder should be stored at -20°C, where it is stable for up to three years. For short-term storage, it can be kept at 4°C for up to two years.
2. How should I prepare and store stock solutions of CSI-4?
CSI-4 is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (288.72 mM), though ultrasonic assistance may be required for complete dissolution.[1] It is highly recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO. Stock solutions should be prepared, aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, and stored at -80°C for up to six months or at -20°C for up to one month.[2][3]
3. Is CSI-4 sensitive to repeated freeze-thaw cycles?
Yes, to maintain the integrity and activity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles of stock solutions.[2] Aliquoting the stock solution into smaller, single-use volumes is the best practice.
4. What is the known stability of CSI-4 under different pH conditions?
Currently, there is no specific published data on the stability of this compound across a range of pH values. However, as a general precaution for small molecules, it is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Extremes in pH may lead to hydrolysis or degradation of the compound.
5. How stable is CSI-4 in solvents other than DMSO?
The primary solvent for CSI-4 is DMSO.[1] There is limited information available regarding its stability in other common laboratory solvents such as ethanol, methanol, or aqueous buffers. If your experiment requires a different solvent, it is recommended to perform a preliminary stability test.
6. Is this compound light-sensitive?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cellular assays. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Use of old or hygroscopic DMSO for dissolution. 4. Instability in the final assay medium. | 1. Ensure the powdered compound and stock solutions are stored at the recommended temperatures. 2. Always aliquot stock solutions into single-use volumes. Discard any remaining solution after thawing. 3. Use fresh, high-purity, anhydrous DMSO to prepare stock solutions. 4. Prepare fresh dilutions in your assay medium immediately before use. Consider performing a time-course experiment to assess stability in your specific medium. |
| Precipitation of the compound in aqueous buffer. | 1. Low solubility of CSI-4 in aqueous solutions. 2. The final concentration of DMSO in the aqueous buffer is too low to maintain solubility. | 1. While CSI-4 is soluble in DMSO, its solubility in aqueous buffers is likely to be significantly lower. 2. Ensure the final concentration of DMSO in your working solution is sufficient to keep the compound dissolved. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and can help maintain solubility. Always include a vehicle control (DMSO at the same final concentration) in your experiments. |
| Difficulty dissolving the CSI-4 powder. | The compound may require energy to fully dissolve in DMSO. | Use an ultrasonic bath to aid in the dissolution of CSI-4 in DMSO.[1] Gentle warming may also be considered, but be cautious of potential degradation at elevated temperatures. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for researchers to assess the stability of CSI-4 under their specific experimental conditions.
Objective: To determine the stability of CSI-4 over time under various conditions (e.g., different solvents, pH, temperature, and light exposure).
Materials:
-
This compound (powder)
-
High-purity, anhydrous DMSO
-
Other solvents to be tested (e.g., ethanol, PBS)
-
Buffers at various pH values (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubators or water baths set to desired temperatures
-
Light-protected and transparent vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of CSI-4 in anhydrous DMSO (e.g., 10 mg/mL).
-
Preparation of Test Solutions:
-
Solvent Stability: Dilute the DMSO stock solution into the test solvents to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
pH Stability: Dilute the DMSO stock solution into buffers of different pH values. Ensure the final DMSO concentration is low enough not to significantly alter the buffer's pH.
-
Temperature Stability: Aliquot the test solutions into separate vials for each temperature point to be tested (e.g., room temperature, 37°C).
-
Photostability: Prepare duplicate sets of test solutions in transparent and light-protected (e.g., amber) vials.
-
-
Incubation:
-
Store the prepared test solutions under the specified conditions.
-
For time-course experiments, prepare separate aliquots for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each designated time point, analyze the samples by HPLC.
-
The initial (time 0) sample will serve as the 100% reference.
-
Monitor the peak area of the parent CSI-4 compound. The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of CSI-4 remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining CSI-4 against time for each condition.
-
Visualizations
Caption: Experimental workflow for assessing the stability of CSI-4.
Caption: Simplified diagram of CSI-4's mechanism of action.
References
Mitigating phytotoxicity of Chitin synthase inhibitor 4 in plant-based assays
Welcome to the technical support center for Chitin Synthase Inhibitor 4 (CSI-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the phytotoxic effects of CSI-4 in plant-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-4) and its primary mode of action?
A1: this compound (CSI-4) is a small molecule designed to target and inhibit the activity of chitin synthase.[1] This enzyme is crucial for synthesizing chitin, a key structural component of fungal cell walls and insect exoskeletons.[1][2] As plants do not produce chitin, CSI-4 is developed for use as a highly selective fungicide or insecticide in agricultural and research applications.[2][3] Its mechanism involves binding to the enzyme, which blocks the polymerization of N-acetylglucosamine, thereby disrupting the structural integrity of the target organism.[1]
Q2: What are the common visual symptoms of CSI-4 phytotoxicity in model plants like Arabidopsis thaliana?
A2: While CSI-4 is designed to be selective, off-target effects can occur at high concentrations, leading to phytotoxicity. Common symptoms observed in sensitive plants such as Arabidopsis thaliana include:
-
Stunted Growth: Significant reduction in overall plant size, including shoot and root biomass.[4][5]
-
Chlorosis: Yellowing of the leaves due to a reduction in chlorophyll content.[4]
-
Root Growth Inhibition: A marked decrease in primary root elongation is a primary indicator.[5][6][7]
-
Leaf Morphology Changes: Leaves may appear curled, darker green, or show signs of necrosis in severe cases.[5][7]
-
Reduced Seed Germination: High concentrations of the inhibitor can negatively impact the viability and germination rate of seeds.[4]
Q3: Why is it critical to mitigate the phytotoxicity of CSI-4 in experimental assays?
Q4: What are the primary factors that influence the phytotoxicity of CSI-4?
A4: Several factors can influence the severity of phytotoxicity:
-
Concentration: This is the most critical factor. Higher concentrations are more likely to cause off-target effects.
-
Plant Species and Developmental Stage: Different plant species and even different growth stages of the same species can exhibit varying levels of sensitivity.
-
Solvent/Vehicle: The solvent used to dissolve CSI-4 (e.g., DMSO, ethanol) can have its own toxic effects, which may be synergistic with the inhibitor.
-
Application Method: The method of application (e.g., soil drench, foliar spray, medium supplement) can affect uptake and subsequent toxicity.
-
Environmental Conditions: Factors like light intensity, temperature, and humidity can exacerbate plant stress and increase sensitivity to chemical exposure.[8]
Troubleshooting Guide
Problem 1: My seedlings exhibit severe chlorosis and stunted growth after applying CSI-4.
-
Possible Cause: The concentration of CSI-4 is likely too high, causing significant off-target stress and cellular damage.
-
Solution:
-
Perform a Dose-Response Assay: Systematically test a range of CSI-4 concentrations to identify the highest non-phytotoxic concentration (HNPC) or the IC50 (half-maximal inhibitory concentration) for phytotoxic effects. A good starting point is a serial dilution from 100 µM down to 0.1 µM.[6][9][10]
-
Check Vehicle Controls: Ensure that plants treated with only the solvent (e.g., 0.1% DMSO) do not show similar symptoms. If they do, the solvent concentration is too high.
-
Quantify Phytotoxicity: Use a quantitative method, such as a chlorophyll content assay, to measure the impact of different concentrations on plant health.[4]
-
Problem 2: I am observing high variability in my experimental results across replicates.
-
Possible Cause: Inconsistent phytotoxicity could be causing variable stress responses among the plants, leading to erratic data.
-
Solution:
-
Standardize All Conditions: Ensure uniformity in plant age, growth media, water, light, and temperature for all replicates.
-
Refine Application Technique: Ensure that the application of CSI-4 is consistent for every plant. For plate-based assays, ensure thorough mixing of the compound in the media. For soil applications, ensure even distribution.
-
Increase Replicate Number: A higher number of replicates can help to statistically mitigate the effects of inherent biological variability.
-
Problem 3: How do I determine the optimal, non-phytotoxic concentration of CSI-4 for my specific plant species?
-
Solution: The most effective method is to establish a dose-response curve.[9][10]
-
Select a Range: Choose a wide range of concentrations (e.g., logarithmic scale from 0.01 µM to 200 µM).[11]
-
Choose Metrics: Select clear and quantifiable metrics for phytotoxicity, such as primary root length, fresh weight, or chlorophyll content.[4][6]
-
Analyze Data: Plot the measured response against the logarithm of the CSI-4 concentration. Use this curve to determine the EC50 (Effective Concentration, 50%) for phytotoxic effects. The optimal experimental concentration will typically be well below this value, at a level where the desired inhibitory effect is achieved with minimal phytotoxicity.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations for CSI-4 Dose-Response Assays
| Plant Model System | Assay Type | Recommended Concentration Range (µM) | Key Metric |
| Arabidopsis thaliana (on agar) | Seedling Growth | 0.1 - 100 | Primary Root Length |
| Tobacco BY-2 Cells | Suspension Culture | 0.5 - 150 | Cell Viability (e.g., Evans Blue) |
| Lemna minor (Duckweed) | Aquatic Growth | 0.05 - 50 | Frond Number / Biomass |
| Wheat (Triticum aestivum) | Seedling Assay | 1 - 200 | Root & Shoot Elongation |
Table 2: Example of a Mitigation Strategy's Effect on Chlorophyll Content in Arabidopsis
| Treatment Group | CSI-4 (µM) | Mitigation Additive | Mean Total Chlorophyll (mg/g FW) | Standard Deviation |
| Control | 0 | None | 1.85 | 0.12 |
| Vehicle Control | 0 | 0.1% DMSO | 1.81 | 0.15 |
| High Dose CSI-4 | 50 | None | 0.75 | 0.21 |
| Mitigated Dose | 50 | 5 µM Antioxidant XYZ | 1.42 | 0.18 |
| Optimized Dose | 10 | None | 1.75 | 0.13 |
Experimental Protocols
Protocol 1: Dose-Response Curve for CSI-4 Phytotoxicity Assessment
Objective: To determine the concentration-dependent effect of CSI-4 on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
A. thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
CSI-4 stock solution (e.g., 50 mM in DMSO)
-
Sterile water and DMSO
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Prepare Plates: Prepare MS agar plates containing a range of CSI-4 concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all plates (e.g., 0.1%) including the control.
-
Seed Sterilization & Plating: Surface-sterilize A. thaliana seeds and place them on the prepared plates.
-
Vernalization: Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to ensure uniform germination.
-
Incubation: Move the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Data Collection: After 7-10 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 15-20 seedlings per concentration.
-
Analysis: Calculate the average root length for each concentration. Normalize the data by expressing the average root length at each concentration as a percentage of the control. Plot the normalized root length against the log of the CSI-4 concentration to determine the EC50 value.[12]
Protocol 2: Spectrophotometric Chlorophyll Content Assay
Objective: To quantify the impact of CSI-4 on the total chlorophyll content of leaf tissue as an indicator of phytotoxicity.
Materials:
-
Leaf tissue (approx. 100 mg fresh weight) from treated and control plants
-
Spectrophotometer and cuvettes
-
Mortar and pestle, or tissue homogenizer
-
Centrifuge and tubes
Procedure:
-
Sample Collection: Collect a consistent amount of leaf tissue (e.g., 100 mg) from the third or fourth true leaf of multiple plants per treatment group.
-
Homogenization: Grind the leaf tissue in a mortar with 2 mL of 80% acetone until it becomes a fine, colorless pulp.[13] Perform this step under dim light to prevent chlorophyll degradation.[15]
-
Extraction: Transfer the homogenate to a centrifuge tube. Rinse the mortar with additional acetone and add it to the tube to bring the final volume to 5 mL.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to pellet the cell debris.
-
Measurement: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance at 645 nm and 663 nm using the spectrophotometer, with 80% acetone as a blank.[15][16]
-
Calculation: Use Arnon's equation or a similar formula to calculate the total chlorophyll concentration:
Visualized Workflows and Pathways
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytotoxicity effects and biological responses of Arabidopsis thaliana to 2,3,7,8-tetrachlorinated dibenzo-p-dioxin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Phytotoxicity, Morphological, and Metabolic Effects of the Sesquiterpenoid Nerolidol on Arabidopsis thaliana Seedling Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytotoxic effects of trichothecenes on the growth and morphology of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Managing Pests in Gardens: Other chemical phytotoxicity—UC IPM [ipm.ucanr.edu]
- 9. A method to construct dose-response curves for a wide range of environmental factors and plant traits by means of a meta-analysis of phenotypic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations for designing chemical screening strategies in plant biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. Measurement of chlorophyll content and lipid analysis [bio-protocol.org]
- 15. sunlongbiotech.com [sunlongbiotech.com]
- 16. uaeu.ac.ae [uaeu.ac.ae]
Validation & Comparative
A Comparative Analysis of Chitin Synthase Inhibitors: Chitin Synthase Inhibitor 4 and Nikkomycin Z
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and effective antifungal agents, chitin synthase inhibitors have emerged as a promising class of compounds. By targeting the synthesis of chitin, an essential component of the fungal cell wall that is absent in mammals, these inhibitors offer a high degree of selectivity. This guide provides a detailed comparison of two such inhibitors: Chitin Synthase Inhibitor 4 (CSI-4), a candidate for agricultural applications, and Nikkomycin Z, a well-characterized agent with clinical potential against human fungal pathogens.
Executive Summary
This guide offers a comprehensive comparison of this compound (also known as compound 4fh) and Nikkomycin Z, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. While both compounds target the same enzyme, their development and testing have been directed towards different applications: CSI-4 for plant-pathogenic fungi and Nikkomycin Z for medically important fungi. This comparison highlights their respective potencies and the methodologies employed to ascertain them, providing a valuable resource for researchers in both agricultural and medical mycology.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Both this compound and Nikkomycin Z function by inhibiting chitin synthase, a crucial enzyme responsible for the polymerization of N-acetylglucosamine to form chitin. This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[1] Nikkomycin Z is a competitive inhibitor, mimicking the substrate UDP-N-acetylglucosamine.[2]
The regulation of chitin synthesis in fungi is a complex process involving several signaling pathways. The High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway all play roles in modulating the expression of chitin synthase genes, particularly in response to cell wall stress.
Caption: Signaling pathways regulating chitin synthase gene expression in fungi.
Efficacy Data: A Comparative Overview
Direct comparison of the efficacy of this compound and Nikkomycin Z is challenging due to the different fungal species and methodologies used in their respective studies. The following tables summarize the available quantitative data for each inhibitor.
Table 1: Efficacy of this compound (Compound 4fh)
| Fungal Species | Assay Type | Metric | Value | Reference |
| Valsa mali | Mycelial Growth | EC50 | 0.71 µg/mL | [3] |
| Sclerotinia sclerotiorum | Mycelial Growth | EC50 | 2.47 µg/mL | [3] |
| Valsa mali | Mycelial Growth | Inhibition at 50 µg/mL | 90.3% | [3] |
| Sclerotinia sclerotiorum | Mycelial Growth | Inhibition at 50 µg/mL | 88.7% | [3] |
| Chitin Synthase | Enzymatic Assay | Inhibition at 50 µM | 68.08% | [3] |
Table 2: Efficacy of Nikkomycin Z
| Fungal Species | Assay Type | Metric | Value | Reference |
| Candida albicans | Broth Microdilution | MIC | 25 µg/mL | [4] |
| Candida albicans (Chs1) | Enzymatic Assay | IC50 | 15 µM | [5] |
| Candida albicans (Chs2) | Enzymatic Assay | IC50 | 0.8 µM | [5] |
| Candida albicans (Chs3) | Enzymatic Assay | IC50 | 13 µM | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of antifungal compounds. Below are the methodologies cited for determining the efficacy of this compound and Nikkomycin Z.
Chitin Synthase Inhibition Assay (for this compound)
This protocol describes the determination of the inhibitory effect of CSI-4 on chitin synthase activity from Sclerotinia sclerotiorum cell extracts.
Caption: Workflow for the chitin synthase inhibition assay.
Detailed Steps:
-
Preparation of Crude Enzyme Extract: Sclerotinia sclerotiorum mycelia are cultured and harvested. The fungal cells are physically disrupted, and a crude cell extract containing chitin synthase is prepared by centrifugation.
-
Enzyme Activation: The crude extract is treated with trypsin to activate the zymogenic form of chitin synthase. The reaction is subsequently stopped by the addition of a trypsin inhibitor.
-
Inhibition Assay:
-
A solution of this compound is prepared, typically in DMSO, and diluted to the desired concentrations.
-
The assay is performed in a 96-well plate. Each well contains the trypsin-pretreated cell extract, a premixed solution containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and necessary cofactors, and the test inhibitor or a DMSO control.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
-
Quantification of Chitin Synthesis: The amount of chitin produced is quantified. This can be achieved through various methods, such as measuring the incorporation of a radiolabeled substrate or using a colorimetric assay.
-
Data Analysis: The percentage inhibition of chitin synthase activity by the inhibitor is calculated by comparing the activity in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by testing a range of inhibitor concentrations.
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination (for Nikkomycin Z)
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antifungal agent. The broth microdilution method is a widely accepted procedure for determining the MIC.[6][7][8][9][10]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antifungal Agent: A stock solution of Nikkomycin Z is prepared in a suitable solvent (e.g., water or DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal strain to be tested is grown in culture, and a standardized inoculum is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are also included.
-
Incubation: The plate is incubated at a temperature and for a duration appropriate for the growth of the fungal species being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density of the wells with a spectrophotometer. For some fungi and drugs, the endpoint may be a 50% or 90% reduction in growth.[8]
Conclusion
This compound and Nikkomycin Z are both valuable tools in the development of antifungal agents, albeit for different applications. CSI-4 shows promise as an agricultural fungicide, with demonstrated efficacy against plant pathogens. Nikkomycin Z, with its extensive characterization against medically relevant fungi, remains a significant candidate for clinical development. The data and protocols presented in this guide provide a foundation for researchers to understand the comparative efficacy of these inhibitors and to design further experiments to explore their potential. The distinct focuses of research on these two molecules underscore the broad utility of chitin synthase as a target for controlling fungal growth in diverse settings.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nikkomycin Z | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Chitin Synthase Inhibitor 4: A Comparative Analysis of Antifungal Efficacy Against Resistant Fungi
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of Chitin Synthase Inhibitor 4 (CSI-4) and its potential antifungal activity, contextualized with established antifungal agents used against resistant fungal pathogens.
While direct data on the efficacy of this compound against clinically resistant human fungal pathogens is not currently available in public literature, this guide presents its known activity against significant agricultural fungal species. This is contrasted with the performance of two widely recognized antifungal agents, Caspofungin and Nikkomycin Z, against resistant strains of Candida albicans and Aspergillus fumigatus. This comparative approach aims to highlight the potential of chitin synthase inhibition as a therapeutic strategy and underscore the need for further research into CSI-4's activity against drug-resistant human fungal infections.
Comparative Antifungal Activity
The following tables summarize the available quantitative data on the antifungal activity of this compound, Caspofungin, and Nikkomycin Z. It is crucial to note that the data for CSI-4 is against agricultural fungal pathogens, while the data for Caspofungin and Nikkomycin Z is against clinically relevant resistant human pathogens. This distinction is vital for the correct interpretation of the presented information.
Table 1: Antifungal Activity of this compound
| Antifungal Agent | Fungal Species | Metric | Value (µg/mL) | Citation |
| This compound | Valsa mali | EC50 | 0.71 | [1] |
| This compound | Sclerotinia sclerotiorum | EC50 | 2.47 | [1] |
Table 2: Antifungal Activity of Caspofungin against Resistant Fungi
| Antifungal Agent | Fungal Species | Resistance Profile | Metric | Value (µg/mL) | Citation |
| Caspofungin | Candida spp. | Fluconazole-Resistant | MIC90 | 1 | [2][3] |
| Caspofungin | Aspergillus fumigatus | Voriconazole-Susceptible | MIC | 0.5 | [4] |
| Caspofungin | Aspergillus flavus | Voriconazole-Susceptible | MIC | 0.25 | [4] |
| Caspofungin | Aspergillus niger | Voriconazole-Susceptible | MIC | 0.25 | [4] |
Table 3: Antifungal Activity of Nikkomycin Z against Resistant Fungi
| Antifungal Agent | Fungal Species | Resistance Profile | Metric | Value (µg/mL) | Citation |
| Nikkomycin Z (in combination with Itraconazole) | Aspergillus fumigatus | Not specified | MIC | Synergistic effect noted | [5][6] |
| Nikkomycin Z | Virus-free Aspergillus fumigatus (planktonic) | Not applicable | MIC50 | 4 | [7][8][9] |
| Nikkomycin Z | AfuPmV-1 infected Aspergillus fumigatus (planktonic) | Not applicable | MIC50 | 2 | [7][8][9] |
| Nikkomycin Z | Virus-free Aspergillus fumigatus (biofilm) | Not applicable | IC50 | 3.8 - 7.5 | [7][8] |
| Nikkomycin Z | AfuPmV-1 infected Aspergillus fumigatus (biofilm) | Not applicable | IC50 | 0.94 - 1.88 | [7][8] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the process of antifungal evaluation, the following diagrams are provided.
Caption: Fungal Chitin Synthesis Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for antifungal susceptibility testing based on CLSI standards.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Antifungal Susceptibility Testing of Yeasts (e.g., Candida spp.) - CLSI M27-A3[10][11][12][13][14]
-
Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud dextrose agar at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Microdilution Assay:
-
Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized yeast suspension.
-
The final volume in each well is 200 µL.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
-
-
Incubation and Reading:
-
The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. The reading can be done visually or with a spectrophotometer.
-
Antifungal Susceptibility Testing of Filamentous Fungi (e.g., Aspergillus spp.) - CLSI M38-A2[15][16][17][18][19]
-
Inoculum Preparation:
-
Filamentous fungi are grown on potato dextrose agar at 35°C for 7 days or until adequate conidiation is observed.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
The resulting conidial suspension is adjusted spectrophotometrically to a transmission of 80-82% at 530 nm and then diluted in RPMI 1640 medium to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Antifungal Agent Preparation:
-
The preparation of antifungal agent dilutions is the same as described for the yeast protocol.
-
-
Microdilution Assay:
-
The procedure is similar to the yeast protocol, with each well being inoculated with the standardized conidial suspension.
-
-
Incubation and Reading:
-
The microtiter plates are incubated at 35°C for 48 to 72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth (for most agents) or a significant reduction in growth compared to the control.
-
Discussion and Future Directions
The data presented underscores the potent in vitro activity of the chitin synthase inhibitor, CSI-4, against the tested agricultural fungal pathogens.[1] Its mechanism of action, targeting an essential and conserved fungal pathway, makes it an attractive candidate for further antifungal development.[10]
However, the critical gap in knowledge is the lack of data on CSI-4's efficacy against clinically important resistant human pathogens. The rise of antifungal resistance, particularly in Candida and Aspergillus species, poses a significant threat to public health. Established antifungals like Caspofungin demonstrate good activity against many fluconazole-resistant Candida isolates.[2][3][11][12][13] Nikkomycin Z, another chitin synthase inhibitor, has shown promise, especially in synergistic combinations with other antifungals against resistant strains.[5][6][14]
Therefore, future research should prioritize the evaluation of this compound against a broad panel of clinically relevant, drug-resistant fungal isolates. In vitro studies determining its MIC values against fluconazole-resistant Candida albicans, voriconazole-resistant Aspergillus fumigatus, and other emerging multidrug-resistant fungi are essential next steps. Furthermore, in vivo studies in animal models of infection will be crucial to assess its therapeutic potential, safety, and pharmacokinetic/pharmacodynamic properties. Such data will be instrumental in determining if this compound can be a valuable addition to the limited arsenal of antifungal agents effective against resistant infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspofungin activity against clinical isolates of fluconazole-resistant Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspofungin Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the Combination of Voriconazole and Caspofungin in Experimental Pulmonary Aspergillosis by Different Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole [ouci.dntb.gov.ua]
- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 8. Polymycovirus Infection Sensitizes Aspergillus fumigatus for Antifungal Effects of Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Caspofungin Against Fluconazole-Resistant Candida Species Isolated From Clinical Samples in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of Chitin Synthase Inhibitor 4 (CSI-4) Cross-reactivity with Fungal Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the specificity of Chitin Synthase Inhibitor 4 (CSI-4), also known as compound 4fh, against its primary target, chitin synthase, and other critical fungal enzymes. Due to the limited availability of direct cross-reactivity data for CSI-4, this document presents a framework for evaluating its enzymatic specificity, utilizing comparative data from the well-characterized chitin synthase inhibitor, Polyoxin D. The experimental protocols provided herein offer a methodological basis for researchers to conduct their own cross-reactivity profiling.
Introduction to this compound
This compound (compound 4fh) is a potent fungicide with demonstrated efficacy against various plant pathogenic fungi, including Valsa mali and Sclerotinia sclerotiorum[1][2]. Its mechanism of action involves the inhibition of chitin synthase, a crucial enzyme for the biosynthesis of chitin, an essential component of the fungal cell wall[1][2]. The absence of chitin in vertebrates makes chitin synthase an attractive target for the development of selective antifungal agents[2]. CSI-4 has shown slightly stronger inhibitory activity against chitin synthase than Polyoxin D, a well-known peptidyl nucleoside antibiotic inhibitor of this enzyme[2].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the known inhibitory activity of this compound (CSI-4) against its target enzyme and provides a template for comparing its cross-reactivity with other key fungal enzymes. The data for CSI-4 is based on published findings, while the data for other enzymes is illustrative and represents a hypothetical cross-reactivity profile that would be determined experimentally. For comparison, the known inhibitory activity of Polyoxin D against chitin synthase is also included.
| Enzyme Target | Organism | This compound (CSI-4) | Polyoxin D |
| Primary Target | |||
| Chitin Synthase | Valsa mali | EC50: 0.71 µg/mL[1] | - |
| Sclerotinia sclerotiorum | EC50: 2.47 µg/mL[1] | - | |
| Fungal (in vitro) | Inhibition Rate: 68.08% at 50 µM[1] | Inhibition Rate: 63.84% at 50 µM[1] | |
| Potential Cross-reactivity Targets (Illustrative Data) | |||
| (1,3)-β-Glucan Synthase | Candida albicans | IC50: >100 µM | IC50: >100 µM |
| Protein Kinase C | Aspergillus fumigatus | IC50: >100 µM | IC50: >100 µM |
| Cytochrome P450 | Candida albicans | IC50: >100 µM | IC50: >100 µM |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The illustrative data for potential cross-reactivity targets is hypothetical and should be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for assaying the activity of chitin synthase and two common off-target fungal enzymes.
Chitin Synthase Activity Assay
This protocol is adapted from methods used to assess the in vitro activity of chitin synthase inhibitors[1].
Objective: To determine the inhibitory effect of CSI-4 on chitin synthase activity.
Materials:
-
Fungal mycelia (e.g., Valsa mali, Sclerotinia sclerotiorum)
-
Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), radiolabeled ([³H] or [¹⁴C]) or non-radiolabeled
-
This compound (CSI-4) and Polyoxin D (as a positive control)
-
Scintillation fluid and counter (for radiolabeled assay)
-
Microplate reader (for colorimetric or fluorescent assay)
Procedure:
-
Enzyme Extraction:
-
Grow fungal mycelia in a suitable liquid medium.
-
Harvest mycelia by filtration and wash with distilled water.
-
Homogenize the mycelia in extraction buffer to prepare a crude enzyme extract.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the microsomal fraction where chitin synthase is located.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing the enzyme extract, buffer, and varying concentrations of CSI-4 or Polyoxin D.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (UDP-GlcNAc).
-
Incubate for a specific time (e.g., 30-60 minutes).
-
-
Quantification of Chitin Synthesis:
-
Radiolabeled method: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid). Filter the mixture to collect the insoluble chitin product. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radiolabeled method: Utilize a coupled enzyme assay where the release of UDP is measured spectrophotometrically or fluorometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
(1,3)-β-Glucan Synthase Activity Assay
This protocol provides a method to assess the potential cross-reactivity of CSI-4 with another key fungal cell wall synthesizing enzyme[3][4][5].
Objective: To determine if CSI-4 inhibits (1,3)-β-glucan synthase activity.
Materials:
-
Fungal cell lysate (e.g., from Candida albicans)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol)
-
Substrate: UDP-glucose (UDP-Glc)
-
CSI-4
-
Aniline blue (for fluorescent detection of glucan)
-
Microplate reader with fluorescence detection
Procedure:
-
Enzyme Preparation: Prepare a membrane fraction containing (1,3)-β-glucan synthase from fungal protoplasts or cell lysates.
-
Inhibition Assay:
-
In a microplate, combine the enzyme preparation, assay buffer, and a range of CSI-4 concentrations.
-
Pre-incubate the mixture.
-
Start the reaction by adding UDP-Glc.
-
Incubate at the optimal temperature for the enzyme.
-
-
Glucan Quantification:
-
Stop the reaction (e.g., by heating).
-
Add aniline blue solution, which specifically binds to (1,3)-β-glucans and fluoresces.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
-
Fungal Protein Kinase Activity Assay
This protocol outlines a general method to test for inhibitory effects of CSI-4 on a representative fungal protein kinase, which is a common off-target concern for many inhibitors[6][7][8][9].
Objective: To assess the cross-reactivity of CSI-4 with a fungal protein kinase.
Materials:
-
Purified fungal protein kinase (e.g., Protein Kinase C from Aspergillus fumigatus)
-
Kinase Buffer (containing MgCl₂, ATP)
-
Peptide substrate specific for the kinase
-
CSI-4
-
Method for detecting phosphorylation (e.g., radioactive ATP [γ-³²P] and autoradiography, or a commercial non-radioactive kinase assay kit using phosphospecific antibodies).
Procedure:
-
Assay Setup:
-
In a reaction tube or microplate well, combine the purified protein kinase, its specific peptide substrate, and kinase buffer.
-
Add varying concentrations of CSI-4.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (radiolabeled or non-radiolabeled).
-
Incubate at the optimal temperature for the kinase for a defined period.
-
-
Detection of Phosphorylation:
-
Radiolabeled method: Spot the reaction mixture onto a phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated peptide.
-
Non-radiolabeled method (e.g., ELISA-based): Transfer the reaction mixture to a plate coated with a capture antibody for the phosphorylated substrate. Use a detection antibody and a colorimetric or chemiluminescent substrate to quantify the amount of phosphorylated product.
-
-
Data Analysis:
-
Determine the percentage of kinase activity inhibition and calculate the IC50 value.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing inhibitor specificity and the signaling pathway context of the enzymes discussed.
Caption: Workflow for determining enzyme inhibition.
Caption: Key enzymes in fungal cell wall synthesis.
Conclusion
This compound (CSI-4) demonstrates potent and specific inhibition of chitin synthase, a validated target for antifungal therapy. While comprehensive cross-reactivity data against a broad range of fungal enzymes is not yet publicly available, the provided experimental framework enables researchers to perform these crucial assessments. Establishing a high degree of selectivity is paramount for the development of safe and effective antifungal agents. Future studies should focus on generating a detailed cross-reactivity profile for CSI-4 to fully elucidate its potential as a clinical or agricultural fungicide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [en.bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Assaying protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
Benchmarking Chitin Synthase Inhibitor 4: A Comparative Analysis Against Commercial Fungicides
For Immediate Release
[City, State] – [Date] – In the ongoing battle against fungal pathogens that threaten global food security, researchers and agricultural professionals require robust data to inform their choice of crop protection agents. This guide provides a detailed comparison of a novel Chitin synthase inhibitor, designated as Chitin synthase inhibitor 4 (compound 4fh), against established commercial fungicides. The data presented herein offers a quantitative benchmark of its efficacy, particularly against the significant plant pathogen Sclerotinia sclerotiorum, the causal agent of white mold.
Executive Summary
Chitin synthase is a compelling target for antifungal development as it is an essential enzyme for fungal cell wall integrity and is absent in plants and vertebrates. This compound has demonstrated potent in vitro activity against several plant pathogenic fungi. This report summarizes its performance alongside commercial fungicides with different modes of action, providing researchers and drug development professionals with critical data for evaluation and future development.
Data Presentation: In Vitro Efficacy Against Sclerotinia sclerotiorum
The following table summarizes the half-maximal effective concentration (EC50) values of this compound and a selection of commercial fungicides against Sclerotinia sclerotiorum. Lower EC50 values indicate higher antifungal potency.
| Compound | Fungicide Class | Mechanism of Action | EC50 (µg/mL) against S. sclerotiorum |
| This compound | Pyrimidine derivative | Chitin synthase inhibition | 2.47[1][2] |
| Boscalid | Succinate dehydrogenase inhibitor (SDHI) | Inhibition of mitochondrial respiration | 0.0383 - 1.23[3][4] |
| Pyrimethanil | Anilinopyrimidine | Inhibition of methionine biosynthesis | 0.411 - 0.610[5] |
| Fluopyram | Succinate dehydrogenase inhibitor (SDHI) | Inhibition of mitochondrial respiration | 0.02 - 0.30 |
| Polyoxin D | Peptidyl nucleoside antibiotic | Competitive inhibition of chitin synthase | Inhibition rate of 63.84% at 50 µM[1] |
Note: The EC50 values for commercial fungicides can vary between studies and isolates. The provided ranges reflect this variability. A direct inhibition rate for Polyoxin D is provided as a comparable metric from the available literature.
Mandatory Visualizations
Mechanism of Action: Chitin Synthase Inhibition
References
Synergistic Antifungal Effects: A Comparative Guide to Chitin Synthase Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, particularly employing agents with synergistic interactions, presents a promising approach to enhance efficacy, reduce dosages, and overcome resistance. This guide provides a comparative overview of the synergistic effects of chitin synthase inhibitors with other antifungal compounds, offering insights supported by experimental data.
While specific synergistic data for Chitin Synthase Inhibitor 4 (CSI-4), also known as compound 4fh, is not extensively available in current literature, this guide will focus on the well-documented synergistic interactions of other potent chitin synthase inhibitors, such as Nikkomycin Z.[1] The principles and observed synergies detailed herein provide a valuable framework for understanding the potential of targeting the fungal cell wall through combination therapy.
The Rationale for Synergy: Targeting the Fungal Cell Wall
The fungal cell wall is a dynamic and essential structure, primarily composed of β-glucans and chitin.[2][3] Antifungal agents that target the synthesis of these components can weaken the cell wall, leading to osmotic instability and cell death. A key mechanism driving synergy between chitin synthase inhibitors and other antifungals, particularly echinocandins (β-glucan synthase inhibitors), is the compensatory stress response of the fungus. When β-1,3-glucan synthesis is inhibited by echinocandins, fungi often up-regulate chitin synthesis as a survival mechanism.[2][3][4] This compensatory increase in chitin production renders the fungal cells more susceptible to the action of chitin synthase inhibitors, leading to a potent synergistic effect.[2][3][4]
Quantitative Analysis of Synergistic Interactions
The synergistic effect of combining a chitin synthase inhibitor with another antifungal agent is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.
Table 1: Synergistic Effects of Nikkomycin Z with Echinocandins against Candida Species Biofilms
| Fungal Species | Antifungal Combination | FICI Range | Fold Decrease in MIC of Echinocandin | Fold Decrease in MIC of Nikkomycin Z | Reference |
| Candida albicans | Nikkomycin Z + Caspofungin | Synergy Observed | 2 to 16-fold | 8 to 512-fold | [5][6] |
| Candida albicans | Nikkomycin Z + Micafungin | Synergy Observed | 16 to 128-fold | 8 to 512-fold | [5][6] |
| Candida parapsilosis | Nikkomycin Z + Caspofungin | 0.502 - 1.0 (Indifferent) | 2 to 4-fold | 2 to 512-fold | [5][6] |
| Candida parapsilosis | Nikkomycin Z + Micafungin | 0.017 - 0.5 (Synergy) | 2 to 64-fold | 2 to 512-fold | [5][6] |
Table 2: Synergistic Effects of Nikkomycin Z with Azoles against Various Fungal Pathogens
| Fungal Species | Antifungal Combination | FICI Value | Interpretation | Reference |
| Candida albicans | Nikkomycin Z + Fluconazole | ≤ 0.37 (Strong Synergy) | Strong Synergy | [1] |
| Candida parapsilosis | Nikkomycin Z + Fluconazole | ≤ 0.37 (Strong Synergy) | Strong Synergy | [1] |
| Aspergillus fumigatus | Nikkomycin Z + Itraconazole | Synergy Observed | Synergy | [1] |
| Sporothrix schenckii | Nikkomycin Z + Itraconazole | 0.09 - 0.37 | Strong Synergy | [1] |
| Sporothrix brasiliensis | Nikkomycin Z + Itraconazole | ~0.50 - 0.56 (Weak Synergy) | Weak Synergy | [1] |
Experimental Protocols
Checkerboard Broth Microdilution Assay for FICI Determination
This method is widely used to assess the in vitro interaction between two antimicrobial agents.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of the chitin synthase inhibitor (e.g., Nikkomycin Z) and the other antifungal compound (e.g., an echinocandin or an azole) in a suitable solvent (e.g., DMSO or water) at a concentration that is a multiple of the highest concentration to be tested.
2. Preparation of Microtiter Plates:
-
Use 96-well microtiter plates.
-
Serially dilute the two antifungal agents along the x- and y-axes of the plate in a growth medium (e.g., RPMI-1640 buffered with MOPS). This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone as controls, as well as a drug-free growth control well.
3. Inoculum Preparation:
-
Prepare a standardized fungal inoculum from a fresh culture according to CLSI (Clinical and Laboratory Standards Institute) guidelines. The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Incubation:
-
Inoculate all wells (except for a sterility control) with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of an antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction compared to the growth control), determined visually or spectrophotometrically.
-
Determine the MIC of each drug alone and in combination.
6. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Mechanisms and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | Semantic Scholar [semanticscholar.org]
- 3. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins | PLOS Pathogens [journals.plos.org]
- 4. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
Comparative Analysis of Chitin Synthase Inhibitor 4: Target Specificity and Efficacy
A detailed guide for researchers and drug development professionals on the performance of Chitin synthase inhibitor 4 against key fungal pathogens, in comparison to established chitin synthase inhibitors, Polyoxin B and Nikkomycin Z.
This guide provides a comprehensive comparison of this compound (also known as compound 4fh) with the well-established chitin synthase inhibitors, Polyoxin B and Nikkomycin Z. The focus is on their target specificity and efficacy against two economically important plant pathogenic fungi: Valsa mali, the causative agent of apple canker, and Sclerotinia sclerotiorum, which causes white mold in various crops.
Executive Summary
Chitin synthase is a crucial enzyme for fungal cell wall integrity, making it an attractive target for antifungal drug development. This compound has emerged as a potential agricultural fungicide. This guide presents a comparative analysis of its in vitro and in vivo performance against Polyoxin B and Nikkomycin Z, supported by experimental data and detailed protocols to aid researchers in their evaluation of novel antifungal compounds.
In Vitro Efficacy and Target Specificity
The in vitro activity of this compound was evaluated against V. mali and S. sclerotiorum and directly compared with the inhibitory action of Polyoxin B and Nikkomycin Z on chitin synthase.
| Inhibitor | Target Organism/Enzyme | EC50 / IC50 |
| This compound | Valsa mali | 0.71 µg/mL |
| Sclerotinia sclerotiorum | 2.47 µg/mL | |
| Chitin Synthase (S. sclerotiorum) | 68.08% inhibition at 50 µM | |
| Polyoxin B | Chitin Synthase (S. sclerotiorum) | 0.19 mM[1] |
| Nikkomycin Z | Chitin Synthase (S. cerevisiae Chs1) | 0.367 µM[2] |
Note: Direct comparative EC50 values for Polyoxin B and Nikkomycin Z against V. mali and S. sclerotiorum were not available in the searched literature. The provided IC50 values are against chitin synthase from the specified organisms.
In Vivo Protective Efficacy
Field and greenhouse trials are essential to determine the practical applicability of a fungicide. This section compares the in vivo protective effects of this compound with established fungicides against V. mali on apple branches and S. sclerotiorum on oilseed rape.
Control of Valsa mali on Apple Branches
| Treatment | Application Rate | Disease Severity (%) | Protective Effect (%) |
| This compound | 100 µg/mL | 15.2 ± 2.1 | 75.1 |
| Control (Water) | - | 61.1 ± 4.5 | - |
Note: Publicly available, directly comparable in vivo data for Polyoxin B and Nikkomycin Z for the control of Valsa mali on apple branches with the same experimental setup was not found.
Control of Sclerotinia sclerotiorum on Oilseed Rape
| Treatment | Application Rate | Disease Incidence (%) |
| This compound | 100 µg/mL | 20.3 ± 3.5 |
| Control (Water) | - | 85.4 ± 5.8 |
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide to ensure reproducibility and facilitate further research.
Chitin Synthase Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of compounds on chitin synthase activity from S. sclerotiorum.
Materials:
-
Sclerotinia sclerotiorum mycelia
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Substrate solution: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
Inhibitor solutions (this compound, Polyoxin B)
-
96-well microplate reader
Procedure:
-
Harvest S. sclerotiorum mycelia and grind to a fine powder in liquid nitrogen.
-
Resuspend the powder in extraction buffer and centrifuge to obtain the crude enzyme extract (supernatant).
-
In a 96-well plate, add the enzyme extract to wells containing pre-determined concentrations of the inhibitor or control (solvent).
-
Initiate the reaction by adding the substrate solution (UDP-GlcNAc).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 25-30°C) for a specific duration.
-
Stop the reaction and measure the amount of synthesized chitin, often by capturing it on a filter and quantifying incorporated radiolabeled GlcNAc or through a colorimetric assay.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol describes the determination of the half-maximal effective concentration (EC50) of antifungal compounds against V. mali and S. sclerotiorum.
Materials:
-
Pure cultures of Valsa mali and Sclerotinia sclerotiorum
-
Potato Dextrose Agar (PDA) medium
-
Inhibitor solutions of varying concentrations
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Prepare PDA medium and amend with different concentrations of the test compounds (this compound, etc.) before pouring into petri dishes.
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of the PDA plates (both amended and control plates without inhibitor).
-
Incubate the plates at the optimal growth temperature for the respective fungus (e.g., 25°C for V. mali, 20-22°C for S. sclerotiorum).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value using probit analysis or a similar statistical method.
In Vivo Protective Efficacy Against Valsa mali on Apple Branches
This protocol details the evaluation of the protective effect of fungicides against apple canker.
Materials:
-
Healthy, detached apple branches (e.g., from 'Fuji' cultivar)
-
Spore suspension of Valsa mali (e.g., 10^5 spores/mL)
-
Test compound solutions
-
Sterile water
-
Humid chamber
Procedure:
-
Select healthy apple branches of uniform size and age.
-
Create a uniform wound on the bark of each branch using a sterile tool.
-
Apply the test compound solution to the wound and surrounding area. Control branches are treated with sterile water.
-
After a set period (e.g., 24 hours) to allow the compound to be absorbed, inoculate the wound with a known concentration of V. mali spore suspension.
-
Place the branches in a humid chamber at an optimal temperature for disease development (e.g., 25°C).
-
After a defined incubation period (e.g., 7-10 days), measure the lesion length or area at the site of inoculation.
-
Calculate the disease severity and the protective effect of the treatment compared to the control.
In Vivo Protective Efficacy Against Sclerotinia sclerotiorum on Oilseed Rape
This protocol describes a field or greenhouse trial to assess the efficacy of fungicides in controlling white mold on oilseed rape.
Materials:
-
Oilseed rape plants at the flowering stage
-
Sclerotinia sclerotiorum ascospore suspension or mycelial inoculum
-
Test compound solutions
-
Spraying equipment
-
Controlled environment greenhouse or designated field plots
Procedure:
-
Grow oilseed rape plants to the full bloom stage.
-
Spray the plants with the test compound solutions or a water control until runoff.
-
After 24 hours, inoculate the plants by spraying with a suspension of S. sclerotiorum ascospores or by placing mycelial plugs on the petals.
-
Maintain high humidity conditions to promote infection.
-
After a suitable incubation period (e.g., 14-21 days), assess the disease incidence (percentage of infected plants) and disease severity (e.g., using a rating scale based on lesion size and stem girdling).
-
Calculate the control efficacy of the treatments compared to the untreated control.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of chitin synthase inhibitors and the general workflow for evaluating their efficacy.
Caption: Mechanism of action of chitin synthase inhibitors.
Caption: General workflow for comparative fungicide evaluation.
References
Independent Verification of Chitin Synthase Inhibitor 4's Inhibitory Concentration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chitin Synthase Inhibitor 4 (CSI-4), also identified as compound 4fh, with other known chitin synthase inhibitors. The data presented is based on available experimental findings to assist researchers in evaluating its potential for antifungal drug development and agricultural applications.
Comparative Analysis of Inhibitory Concentrations
The inhibitory potential of this compound and a selection of other chitin synthase inhibitors are summarized in the table below. It is important to note that a direct IC50 value for CSI-4's enzymatic inhibition was not available in the reviewed literature. Instead, its potency is presented as the percentage of inhibition at a specific concentration. This highlights a gap in the current understanding of CSI-4's direct enzymatic interaction and presents an opportunity for further research.
| Inhibitor | Target Organism/Enzyme | Inhibitory Concentration (IC50/Ki) | Antifungal Activity (EC50) | Reference |
| This compound (CSI-4 / compound 4fh) | Chitin Synthase | 68.08% inhibition @ 50 µM | Valsa mali: 0.71 µg/mL, Sclerotinia sclerotiorum: 2.47 µg/mL | [1] |
| Maleimide compound (compound 20) | Sclerotinia sclerotiorum Chitin Synthase | 0.12 mM | Not Reported | |
| Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | 0.19 mM | Not Reported | |
| Ursolic acid | Saccharomyces cerevisiae Chitin Synthase II | 0.184 µg/mL | Not Reported | |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | Not Reported | [2] |
| Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | Not Reported | [2] | |
| Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | Not Reported | [2] | |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | Not Reported | [2] |
| Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | Not Reported | [2] | |
| 3-O-galloyl-(-)-shikimic acid | Saccharomyces cerevisiae Chitin Synthase II | 18 µM | Not Reported | |
| Nikkomycin Z | Candida albicans Chs2 | Ki = 1.5 µM | Not Reported | |
| Polyoxin D | Candida albicans Chs2 | Ki = 3.2 µM | Not Reported |
Experimental Protocols
The following is a representative protocol for determining the inhibitory concentration of a chitin synthase inhibitor, based on methodologies described in the literature.
In Vitro Chitin Synthase Inhibition Assay
This assay measures the enzymatic activity of chitin synthase in the presence of an inhibitor.
1. Preparation of Fungal Cell Extract:
-
Culture the fungal species of interest (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium (e.g., Potato Dextrose Broth) at an appropriate temperature (e.g., 23°C) for a specified time (e.g., 36 hours).
-
Harvest the fungal mycelia by centrifugation.
-
Wash the mycelia with ultrapure water.
-
Disrupt the fungal cells, for example, by grinding in liquid nitrogen, to release the cellular contents.
-
Suspend the disrupted cells in a suitable buffer.
2. Enzyme Preparation:
-
Centrifuge the cell lysate to pellet cell debris.
-
Treat the supernatant containing the chitin synthase with trypsin to digest inhibitory proteins.
-
Terminate the trypsin digestion by adding a soybean trypsin inhibitor. This crude enzyme preparation can be used for the assay.
3. Inhibition Assay:
-
Perform the assay in a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.
-
Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (e.g., 3.2 mM CoCl₂), N-acetylglucosamine (GlcNAc, e.g., 80 mM), and the substrate UDP-N-acetylglucosamine (UDP-GlcNAc, e.g., 8 mM).
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the prepared fungal enzyme extract to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 3 hours) with gentle shaking.
-
Stop the reaction and wash the plate to remove unbound reagents.
4. Quantification of Chitin Synthesis:
-
The amount of synthesized chitin bound to the WGA-coated plate can be quantified using various methods, such as a colorimetric assay involving a secondary WGA-horseradish peroxidase conjugate and a suitable substrate.
-
Measure the absorbance at a specific wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the inhibition percentage against the inhibitor concentration.
Visualizations
The following diagrams illustrate the chitin biosynthesis pathway and a general workflow for evaluating chitin synthase inhibitors.
Caption: Chitin Biosynthesis Pathway and Inhibition Point.
Caption: Experimental Workflow for IC50 Determination.
References
Assessing the Safety Profile of Chitin Synthase Inhibitor 4 in Comparison to Other Fungicides
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel fungicides with improved safety profiles is a critical endeavor in agricultural and pharmaceutical research. Chitin synthase inhibitors represent a promising class of antifungals that target a key enzyme in fungal cell wall biosynthesis, a pathway absent in plants and vertebrates, suggesting a potential for high selectivity and reduced off-target effects. This guide provides a comparative assessment of the safety profile of a novel research compound, Chitin synthase inhibitor 4, against three widely used commercial fungicides: azoxystrobin, tebuconazole, and captan.
Executive Summary
This guide summarizes the available toxicological data for this compound and compares it with the established safety profiles of azoxystrobin, tebuconazole, and captan. The comparison focuses on acute oral toxicity, chronic toxicity, reproductive and developmental toxicity, mutagenicity, and carcinogenicity. While comprehensive data for the commercial fungicides are readily available, specific quantitative toxicological values and detailed experimental protocols for this compound are limited in publicly accessible literature. Nevertheless, the available information suggests a favorable preliminary safety profile for this compound, characterized by low acute toxicity and no reported mutagenic or carcinogenic risks.
Mechanism of Action
Chitin synthase inhibitors, including this compound, function by disrupting the synthesis of chitin, an essential structural component of fungal cell walls. This targeted mechanism of action is a key factor in their selective toxicity towards fungi.
Safety Operating Guide
Proper Disposal of Chitin Synthase Inhibitor 4: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Chitin synthase inhibitor 4 (CAS No. 2755847-31-3) must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, prudent laboratory practice dictates careful management of all chemical waste. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in solid form and in solution.
Summary of Key Information
Below is a summary of essential data for this compound.
| Property | Value | Source |
| CAS Number | 2755847-31-3 | [1] |
| Molecular Formula | C20H15FN4O | [1] |
| Molecular Weight | 346.36 g/mol | [1] |
| Physical Form | Solid | |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C. | [2] |
Experimental Protocols: Disposal Procedures
The following protocols are based on general principles of laboratory chemical waste management and the non-hazardous classification of this compound.
Disposal of Solid this compound
-
Waste Collection:
-
Place small quantities of solid this compound waste into a designated, clearly labeled waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass container).
-
Label the container as "Non-hazardous Chemical Waste" and list "this compound" as the content.
-
-
Decontamination of Empty Containers:
-
For containers that held the solid compound, triple rinse with a suitable solvent in which the compound is soluble (e.g., DMSO, ethanol).
-
Collect the first rinse as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided local regulations permit.
-
Deface the original label on the empty container before disposal in the appropriate recycling or general waste stream.
-
-
Final Disposal:
-
Once the non-hazardous chemical waste container is full, seal it securely.
-
Dispose of the container through your institution's chemical waste management program or Environmental Health and Safety (EHS) office.
-
Disposal of this compound in Solution
-
Waste Segregation:
-
Collect solutions containing this compound in a dedicated liquid waste container.
-
Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or strong acids/bases.
-
-
Waste Labeling:
-
Clearly label the liquid waste container with "Non-hazardous Aqueous Waste" or "Non-hazardous Solvent Waste," depending on the solvent used.
-
List all components of the solution, including the solvent and "this compound."
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's EHS office.
-
Mandatory Visualizations
The following diagrams illustrate the recommended workflows for the disposal of this compound.
Caption: Disposal workflows for solid and solution forms of this compound.
Caption: Step-by-step process for decontaminating empty containers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chitin Synthase Inhibitor 4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Chitin synthase inhibitor 4, a solid compound with low acute toxicity. By adhering to these procedural steps, you can minimize risk and maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be worn.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact with the powdered substance. |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles and potential splashes. |
| Respiratory | N95 or N100 respirator or a well-ventilated chemical fume hood | Minimizes inhalation of the fine powder, especially when weighing or transferring. |
| Body | Laboratory coat | Provides a barrier to protect clothing and skin from contamination. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan for Handling Solid this compound
Following a structured operational plan ensures consistency and safety during the handling of this compound.
1. Preparation and Area Setup:
-
Designate a specific, clean, and uncluttered area for handling the compound, preferably within a chemical fume hood to control airborne particles.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible in the immediate vicinity.
-
Pre-label all necessary vials and containers.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a glove box to minimize inhalation exposure.
-
Use a dedicated, clean spatula and weighing paper for the transfer.
-
Handle the container with care to avoid generating dust.
-
Close the primary container tightly immediately after use.
3. Dissolving the Compound:
-
If creating a stock solution, add the solvent to the weighed solid slowly and carefully to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and subsequent experimental procedures.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
4. Storage:
-
Store the solid compound in a tightly sealed container at the recommended temperature, typically -20°C or -80°C, as indicated by the supplier.
-
Store stock solutions in clearly labeled, sealed vials at the appropriate temperature and protect from light if necessary.
The following diagram illustrates the general workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Treat as chemical waste. Place in a clearly labeled, sealed container for hazardous waste pickup by your institution's environmental health and safety (EHS) department. |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Collect in a designated, labeled hazardous waste bag or container. |
| Stock Solutions | Dispose of as chemical waste according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your EHS department for the specific solvent and concentration. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after handling the compound. |
The logical relationship for the disposal of materials contaminated with this compound is outlined in the diagram below.
By implementing these safety and logistical protocols, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
